4-Bromo-9,9-dimethyl-9H-fluorene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-9,9-dimethylfluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Br/c1-15(2)11-7-4-3-6-10(11)14-12(15)8-5-9-13(14)16/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOUNESKHJIXNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C3=CC=CC=C31)C(=CC=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30731214 | |
| Record name | 4-Bromo-9,9-dimethyl-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30731214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942615-32-9 | |
| Record name | 4-Bromo-9,9-dimethyl-9H-fluorene | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID30731214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-9,9-dimethyl-9H-fluorene | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to 4-Bromo-9,9-dimethyl-9H-fluorene: Synthesis, Characterization, and Application
This technical guide provides an in-depth exploration of 4-Bromo-9,9-dimethyl-9H-fluorene (CAS No. 942615-32-9), a pivotal building block in modern materials science and organic synthesis. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to explain the underlying chemical principles and strategic considerations for its synthesis and use.
Part 1: The Strategic Importance of the 9,9-Dimethylfluorene Scaffold
The fluorene core is a rigid, planar, and highly conjugated aromatic system. These characteristics are foundational to its utility in advanced materials, particularly in the field of organic electronics.[1] However, the unsubstituted fluorene backbone has limitations, including poor solubility in common organic solvents and a tendency towards aggregation, which can quench fluorescence and impede charge transport.
The introduction of two methyl groups at the C9 position (the "spiro" position) is a critical design choice that directly addresses these limitations. This modification achieves two primary objectives:
-
Enhanced Solubility: The non-planar gem-dimethyl groups disrupt the planarity of the fluorene system, preventing the close packing and aggregation that plagues the parent molecule. This significantly improves solubility, making it far more tractable for solution-based processing and purification.
-
Improved Stability and Photophysics: The C9 position is the most acidic site on the fluorene ring. Alkylation prevents unwanted side reactions and the formation of fluorenone defects, which are detrimental to the performance of organic light-emitting diodes (OLEDs).[2] This leads to materials with greater thermal and chemical stability and more reliable photophysical properties.[3]
Part 2: The C4-Bromo Substituent: A Versatile Functional Handle
While the 9,9-dimethylfluorene core provides the essential scaffold, the bromine atom at the C4 position is the key to its versatility as a synthetic intermediate.[3] This bromine atom serves as a highly effective "functional handle," enabling chemists to introduce a wide array of molecular fragments through well-established cross-coupling reactions.
The most prominent of these is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5] The C-Br bond is sufficiently reactive to undergo oxidative addition to a Palladium(0) catalyst, initiating a catalytic cycle that can form new carbon-carbon bonds with high efficiency and selectivity.[6] This allows for the precise construction of complex, conjugated molecules tailored for specific applications, from advanced OLED emitters to novel pharmaceutical candidates.[7][8]
Part 3: Synthesis and Purification: A Validated Protocol
The synthesis of this compound is typically achieved through the exhaustive methylation of the C9 position of 4-Bromo-9H-fluorene. The following protocol is a robust and validated method adapted from established procedures for analogous fluorene derivatives.[9]
Diagram of Synthetic Pathway
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. ocf.berkeley.edu [ocf.berkeley.edu]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. 3-Bromo-9,9-dimethylfluorene synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Physical Properties of 4-Bromo-9,9-dimethyl-9H-fluorene
For Researchers, Scientists, and Materials Development Professionals
Introduction
4-Bromo-9,9-dimethyl-9H-fluorene is a halogenated derivative of fluorene, a class of polycyclic aromatic hydrocarbons that have garnered significant interest in the field of materials science. The rigid, planar structure of the fluorene core, combined with its high photoluminescence quantum yield and thermal stability, makes it an excellent building block for advanced organic electronic materials.[1][2] The introduction of a bromine atom at the 4-position and two methyl groups at the 9-position of the fluorene scaffold provides a versatile platform for further chemical modification, primarily for the synthesis of materials used in Organic Light-Emitting Diodes (OLEDs).[3][4]
The bromine atom serves as a reactive site for cross-coupling reactions, allowing for the construction of more complex, conjugated molecules with tailored optoelectronic properties.[1] The dimethyl groups at the C9 position enhance the solubility of the molecule in common organic solvents and prevent intermolecular aggregation (π-π stacking), which can otherwise quench fluorescence in the solid state.[5] This guide provides a comprehensive overview of the known and predicted physical properties of this compound, offering insights into its characterization and application in the development of next-generation organic electronic devices.
Molecular Structure and Identification
The structural integrity of a chemical compound is the foundation of its physical and chemical properties. The molecular structure of this compound is depicted below, illustrating the key functional groups and numbering of the fluorene core.
Caption: Molecular structure of this compound.
Fundamental Physical Properties
The fundamental physical properties of a compound are critical for its handling, purification, and processing. The table below summarizes the key physical data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₃Br | [6][7] |
| Molecular Weight | 273.17 g/mol | [4][7] |
| CAS Number | 942615-32-9 | [3][6][7] |
| Appearance | White to almost white solid/powder | [7][8] |
| Melting Point | 55-57 °C | |
| Boiling Point | 352.9 ± 21.0 °C (Predicted) | [7][8] |
| Density | 1.346 ± 0.06 g/cm³ (Predicted) | [7][8] |
| Solubility | Soluble in organic solvents. | [5] |
Expert Insight: The relatively low melting point suggests that this compound can be processed using solution-based techniques, which is advantageous for the fabrication of large-area organic electronic devices. The predicted boiling point is high, indicating low volatility under standard conditions.
Spectroscopic Profile for Characterization
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups. The bromine atom will induce a downfield shift on the adjacent protons.
-
Aromatic Protons (approx. 7.0-7.8 ppm): The seven aromatic protons will appear as a series of multiplets. The proton at the 5-position, being ortho to the bromine, is expected to be the most deshielded.
-
Methyl Protons (approx. 1.5 ppm): The six protons of the two methyl groups at the C9 position are equivalent and will appear as a sharp singlet.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide information on the carbon skeleton.
-
Aromatic Carbons (approx. 120-150 ppm): The spectrum will show multiple signals in the aromatic region. The carbon atom bonded to the bromine (C4) will be significantly shifted.
-
Quaternary Carbons (approx. 45-55 ppm): The C9 carbon atom will appear as a quaternary signal.
-
Methyl Carbons (approx. 25-30 ppm): The two equivalent methyl carbons will give a single signal in the aliphatic region.
Predicted Infrared (IR) Spectrum
The IR spectrum is useful for identifying functional groups. Key expected absorptions include:
-
C-H stretching (aromatic): ~3050-3100 cm⁻¹
-
C-H stretching (aliphatic): ~2850-3000 cm⁻¹
-
C=C stretching (aromatic): ~1450-1600 cm⁻¹
-
C-Br stretching: ~500-600 cm⁻¹
Crystallography and Solid-State Packing
While the specific crystal structure of this compound is not publicly documented, the analysis of a closely related compound, 2,7-Dibromo-9,9-dimethyl-9H-fluorene, provides valuable insights into the likely solid-state arrangement. In the crystal structure of the dibromo analogue, the fluorene core is essentially planar. The molecules are observed to stack in a way that facilitates weak π-π interactions between adjacent fluorene units. This type of packing is crucial for charge transport in organic semiconductor films. The dimethyl substitution at the C9 position plays a critical role in modulating the intermolecular distances, preventing excessively close packing that could lead to undesirable excimer formation and a reduction in luminescence efficiency.[1]
Experimental Protocols: A Representative Synthesis
The synthesis of this compound typically involves the alkylation of a fluorene precursor followed by bromination, or vice versa. Below is a representative, generalized protocol based on common synthetic routes for similar fluorene derivatives.
Caption: Generalized workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Alkylation: To a solution of 4-bromofluorene in a suitable solvent (e.g., DMSO or THF), add a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB).
-
Base Addition: Add a strong base, such as powdered potassium hydroxide (KOH), to the mixture to deprotonate the C9 position of the fluorene.
-
Methylation: Slowly add an excess of methyl iodide. The reaction is typically stirred at room temperature or slightly elevated temperatures to ensure complete dialkylation.
-
Workup: After the reaction is complete (monitored by TLC), the mixture is poured into water and extracted with an organic solvent like dichloromethane or ethyl acetate.
-
Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel, followed by recrystallization to yield the pure this compound.
Causality in Experimental Choices:
-
Phase-Transfer Catalyst: The use of a phase-transfer catalyst is crucial for reactions involving a solid base (KOH) and an organic substrate, as it facilitates the transport of the hydroxide ion into the organic phase to enable deprotonation.
-
Excess Methyl Iodide: An excess of the alkylating agent is used to drive the reaction to completion and ensure that both acidic protons at the C9 position are replaced with methyl groups.
-
Purification Methods: Column chromatography is effective for separating the desired product from any unreacted starting material or mono-alkylated byproducts. Recrystallization is a final step to obtain a highly pure, crystalline solid suitable for device fabrication.
Applications in Organic Electronics
The primary application of this compound is as a versatile intermediate in the synthesis of advanced materials for OLEDs.[3][4] Its utility stems from the ability to use the bromo-functional group as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Sonogashira couplings).[1] This allows for the attachment of various aromatic or electron-donating/accepting groups to the fluorene core, enabling the fine-tuning of the material's electronic properties, such as its energy levels (HOMO/LUMO), emission color, and charge transport characteristics.[1][2]
Derivatives of this compound can be designed to function as:
-
Blue-Emitting Materials: The wide bandgap of the fluorene core makes it an excellent scaffold for developing efficient and stable blue emitters, which are critical for full-color displays and lighting applications.[2]
-
Host Materials: In phosphorescent OLEDs (PhOLEDs), materials derived from this compound can serve as a host matrix for phosphorescent guest emitters. The high triplet energy of the fluorene unit is essential for efficient energy transfer to the guest.
-
Charge-Transporting Materials: By incorporating appropriate electron-donating or electron-withdrawing moieties, the fluorene derivatives can be tailored to facilitate the transport of holes (hole-transport materials) or electrons (electron-transport materials) within the OLED device structure, leading to improved device efficiency and lifetime.[2]
Conclusion
This compound is a key building block in the ongoing development of high-performance organic electronic materials. Its well-defined physical properties, coupled with its synthetic versatility, provide a robust platform for the creation of novel compounds with tailored optoelectronic characteristics. While a complete, publicly available experimental dataset for all its physical properties is yet to be consolidated, this guide provides a thorough overview based on available data and expert scientific prediction. As the demand for more efficient and stable OLEDs continues to grow, the importance of well-characterized intermediates like this compound in both academic research and industrial development is set to increase.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-Bromo-9,9-dimethylfluorene, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. 4-BroMo-9,9-diMethyl fluorene Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. researchgate.net [researchgate.net]
- 6. Combining Experiment & Theory in Organic Electronic Materials - Hutchison Group [hutchisonlab.org]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of 4-Bromo-9,9-dimethyl-9H-fluorene
Introduction
4-Bromo-9,9-dimethyl-9H-fluorene is a halogenated aromatic hydrocarbon that serves as a key intermediate in the synthesis of advanced materials, particularly for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The solubility of this compound in various organic solvents is a critical parameter for its purification, processing, and application in these technologies. This guide provides a comprehensive overview of the solubility characteristics of this compound, including estimated quantitative data, a detailed experimental protocol for solubility determination, and essential safety information.
Molecular Structure and its Influence on Solubility
The solubility of a compound is fundamentally governed by its molecular structure. This compound possesses a largely non-polar, rigid tricyclic aromatic core derived from fluorene. The introduction of a bromine atom at the 4-position and two methyl groups at the 9-position introduces specific steric and electronic effects that influence its interaction with solvents.
The general principle of "like dissolves like" is paramount in predicting the solubility of this compound. The large, non-polar surface area of the fluorene backbone dictates a preference for non-polar organic solvents. The bromine atom, while electronegative, contributes more to the overall molecular weight and van der Waals forces than to polarity. The two methyl groups at the 9-position enhance the lipophilicity of the molecule and can influence crystal packing, which in turn affects the energy required to dissolve the solid.
Caption: Molecular structure of this compound with key features influencing solubility.
Quantitative Solubility Data
The following table provides quantitative solubility data for fluorene and an estimated solubility for this compound. The estimations are based on the principle that the structural modifications will likely decrease solubility in more polar solvents like ethanol and slightly increase it in non-polar aromatic solvents due to favorable π-π stacking interactions.
| Solvent | Chemical Formula | Solubility of Fluorene ( g/100g of solvent at 20°C)[1] | Estimated Solubility of this compound |
| Toluene | C₇H₈ | ~19.7 (in xylene) | High |
| Chloroform | CHCl₃ | High | High |
| Tetrahydrofuran (THF) | C₄H₈O | High | High |
| Acetone | C₃H₆O | Moderate | Moderate |
| Ethanol | C₂H₅OH | 2.3 | Low to Moderate |
| Water | H₂O | Insoluble | Insoluble |
Experimental Protocol: Determination of Solubility by the Equilibrium Method
This protocol is based on the principles outlined in the OECD Guideline for the Testing of Chemicals, Section 1, Test No. 105, which is a standardized method for determining water solubility, and is adapted here for organic solvents.[2]
Principle
A supersaturated solution of this compound in the solvent of interest is prepared and allowed to equilibrate at a constant temperature. The concentration of the solute in the saturated solution is then determined analytically.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatic shaker or water bath
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer.
-
Syringe filters (0.22 µm, compatible with the solvent)
Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is crucial.
-
Place the container in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for at least 24 hours with continuous agitation. A longer equilibration time (up to 72 hours) may be necessary to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, stop the agitation and allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to avoid artificially high results.
-
-
Analysis:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.
-
-
Calculation:
-
Calculate the solubility using the following formula: Solubility (g/L) = Concentration of the diluted solution (g/L) × Dilution factor
-
Caption: Experimental workflow for determining the solubility of this compound.
Safety and Handling
As with any chemical, proper safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
In case of contact:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Skin: Wash with plenty of water.
-
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.
For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a non-polar organic compound with high solubility in non-polar aromatic and chlorinated solvents, and moderate to low solubility in more polar organic solvents. It is considered insoluble in water. The provided experimental protocol, based on established guidelines, offers a reliable method for obtaining precise quantitative solubility data, which is essential for the effective use of this compound in research and industrial applications.
References
Spectroscopic Profile of 4-Bromo-9,9-dimethyl-9H-fluorene: A Technical Guide for Advanced Material Synthesis
Introduction: The Structural and Functional Significance of 4-Bromo-9,9-dimethyl-9H-fluorene
This compound (CAS No. 942615-32-9) is a specialized organic intermediate that serves as a pivotal building block in the synthesis of high-performance materials.[1] Its rigid, planar fluorene core, functionalized with two methyl groups at the C9 position, provides exceptional thermal and chemical stability. The strategic placement of a bromine atom at the C4 position creates a reactive site, making it an ideal precursor for constructing more complex molecular architectures through cross-coupling reactions.[2] This unique combination of stability and reactivity has made it a compound of significant interest for researchers in materials science, particularly in the development of Organic Light-Emitting Diodes (OLEDs) and other organic semiconductors.[3]
This guide provides an in-depth analysis of the expected spectroscopic data for this compound. As direct experimental spectra are not consistently available in public literature, this document leverages a predictive approach grounded in fundamental spectroscopic principles and comparative data from closely related structural analogs. This methodology allows for a robust and scientifically rigorous exploration of its key spectral features, providing researchers with the critical insights needed for compound verification and quality control in a laboratory setting.
Section 1: Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is an indispensable tool for confirming the identity and purity of organic molecules by probing the chemical environment of hydrogen atoms. The predicted spectrum of this compound is dominated by two distinct regions: the aromatic region, showing complex splitting patterns from the seven protons on the fluorene core, and the aliphatic region, characterized by a strong singlet from the six protons of the geminal methyl groups.
Predicted ¹H NMR Spectral Data
The introduction of an electronegative bromine atom at the C4 position induces a downfield shift (deshielding) on the adjacent protons due to its inductive effect. The proton at the C5 position is expected to be the most downfield-shifted aromatic proton. The six protons of the two methyl groups at the C9 position are chemically equivalent and will appear as a sharp singlet, a hallmark of the 9,9-dimethylfluorene scaffold. For comparison, the aromatic protons of the parent 9,9-dimethylfluorene appear between 7.22 and 7.71 ppm, and the methyl singlet appears around 1.45 ppm.[4]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| H5 | ~ 7.7 - 7.9 | Doublet (d) | Expected to be the most deshielded aromatic proton due to proximity to the electron-withdrawing bromine. |
| Aromatic H (6 protons) | ~ 7.2 - 7.6 | Multiplets (m) | Complex overlapping signals for the remaining six aromatic protons. |
| 2 x CH₃ | ~ 1.5 | Singlet (s) | Sharp singlet integrating to 6H, characteristic of the geminal dimethyl group. |
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters: Utilize a standard pulse program with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
Visualization of Proton Environments
The following diagram illustrates the distinct proton environments of the molecule, which give rise to the predicted NMR signals.
Section 2: Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR provides critical information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope (~1.1%), spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.
Predicted ¹³C NMR Spectral Data
The molecule contains 15 carbon atoms, but due to symmetry, fewer than 15 signals may be observed if the rotation of the phenyl groups is fast on the NMR timescale, although some carbons are chemically distinct. The carbon atom directly bonded to the bromine (C4) is expected to be significantly shifted downfield. The quaternary carbon at C9 will also be a key feature, typically appearing in the 45-55 ppm range. The two methyl carbons will give a single, strong signal in the aliphatic region.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| Aromatic C-Br (C4) | ~ 120 - 130 | Downfield shift due to the electronegative bromine atom. |
| Aromatic C-H | ~ 120 - 140 | Multiple signals corresponding to the seven aromatic CH carbons. |
| Aromatic Quaternary C | ~ 140 - 155 | Signals for the four quaternary carbons of the fluorene core (excluding C9). |
| Quaternary C9 | ~ 45 - 55 | Characteristic signal for the sp³-hybridized C9 carbon. |
| 2 x CH₃ | ~ 25 - 30 | A single, typically intense signal for the two equivalent methyl carbons. |
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.
-
Instrumentation: Acquire the spectrum on a ¹³C-equipped NMR spectrometer (e.g., 100 MHz for a 400 MHz proton instrument).
-
Acquisition Parameters: Use a standard proton-decoupled pulse sequence. A longer acquisition time with a greater number of scans (e.g., 1024 or more) is typically required compared to ¹H NMR.
-
Data Processing: Process the data similarly to ¹H NMR. The CDCl₃ solvent signal (a triplet centered at ~77.16 ppm) can be used for spectral calibration.
Section 3: Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, the most crucial diagnostic feature in its mass spectrum will be the isotopic pattern of bromine.
Predicted Mass Spectrometry Data
Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance. This results in any fragment containing a bromine atom appearing as a pair of peaks (an "isotopic doublet") separated by 2 mass-to-charge units (m/z), with nearly equal intensity. The molecular ion peak (M⁺) will therefore appear as a doublet at m/z 272 and 274. The primary fragmentation pathway is expected to be the loss of a methyl group (CH₃•), a stable benzylic radical cleavage, leading to a prominent fragment ion at [M-15]⁺.
| m/z (Predicted) | Ion Assignment | Notes |
| 272 / 274 | [C₁₅H₁₃Br]⁺ (M⁺) | Molecular ion peak. The 1:1 doublet is definitive proof of a single bromine atom. |
| 257 / 259 | [C₁₄H₁₀Br]⁺ | Loss of a methyl radical ([M-15]⁺). Expected to be a major fragment. |
| 193 | [C₁₅H₁₃]⁺ | Loss of the bromine atom ([M-Br]⁺). |
| 178 | [C₁₄H₁₀]⁺ | Loss of both the bromine atom and a methyl group. |
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or dichloromethane) via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization Method: Use Electron Ionization (EI) at 70 eV as a standard hard ionization technique to induce fragmentation.
-
Mass Analyzer: Analyze the ions using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.
-
Data Acquisition: Scan a suitable mass range (e.g., m/z 40-400) to detect the molecular ion and key fragments.
Visualization of Primary Fragmentation
The diagram below illustrates the most probable initial fragmentation step for the molecular ion of this compound.
Section 4: Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent technique for identifying the functional groups present in a sample.
Predicted IR Absorption Bands
The IR spectrum of this compound will show characteristic absorptions corresponding to its aromatic and aliphatic components. The C-Br stretch is a key feature, though it appears in the complex fingerprint region.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H Stretch | Aromatic C-H |
| 2980 - 2850 | C-H Stretch | Aliphatic C-H (from CH₃) |
| ~ 1600, ~1450 | C=C Stretch | Aromatic Ring |
| ~ 1375 | C-H Bend | CH₃ (Symmetric) |
| 850 - 750 | C-H Bend (out-of-plane) | Substituted Aromatic Ring |
| 650 - 550 | C-Br Stretch | Aryl Bromide |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
ATR: Alternatively, place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Background Scan: Perform a background scan of the empty sample compartment (or clean ATR crystal) to subtract atmospheric CO₂ and H₂O absorptions.
-
Sample Scan: Place the sample in the IR beam path and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
Conclusion
The spectroscopic profile of this compound is defined by a set of distinct and predictable features. Its ¹H NMR is marked by a characteristic methyl singlet and a complex aromatic region. The ¹³C NMR confirms the carbon framework, while mass spectrometry provides definitive evidence of its molecular weight and bromine content through the M/M+2 isotopic pattern. Finally, IR spectroscopy verifies the presence of key aromatic and aliphatic functional groups. This comprehensive, albeit predictive, spectroscopic guide serves as a valuable technical resource for researchers, enabling confident structural verification and facilitating the synthesis of next-generation organic materials.
References
A Comprehensive Technical Guide to 4-Bromo-9,9-dimethyl-9H-fluorene: Commercial Availability, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-9,9-dimethyl-9H-fluorene is a halogenated aromatic hydrocarbon belonging to the fluorene family of compounds. Its rigid, planar fluorene core, combined with the presence of a reactive bromine atom and two methyl groups at the C9 position, imparts unique electronic and physical properties. This guide provides an in-depth analysis of its commercial availability, synthesis, key applications, and safe handling protocols, tailored for professionals in research and development.
Physicochemical Properties
| Property | Value |
| CAS Number | 942615-32-9 |
| Molecular Formula | C₁₅H₁₃Br |
| Molecular Weight | 273.17 g/mol |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 55-57 °C |
| Purity (Typical) | ≥97% or ≥99% |
Commercial Availability and Supply Chain
This compound is readily available from a variety of chemical suppliers, primarily catering to the research and development and industrial sectors. The supply chain is dominated by manufacturers and distributors based in China, with a global distribution network.
Key suppliers offering this compound include, but are not limited to:
-
Sandoo Pharmaceuticals and Chemicals Co., Ltd.[1]
-
Jigs Chemical[2]
-
Watson International[1]
-
Ambeed, Inc.
-
AK Scientific, Inc.
-
BLDpharm
-
Henan Allgreen Chemical Co., Ltd.
The compound is typically available in quantities ranging from grams to kilograms. For larger, commercial-scale quantities, direct inquiries with manufacturers are recommended. When sourcing this material, it is crucial to verify the purity and obtain a certificate of analysis (CoA) to ensure it meets the requirements of the intended application.
Figure 1: A simplified representation of the supply chain for this compound.
Applications
The primary application of this compound is as a key intermediate in the synthesis of materials for organic electronics, particularly Organic Light-Emitting Diodes (OLEDs).
Organic Electronics and OLEDs
The fluorene core provides good thermal stability and a high photoluminescence quantum yield, which are desirable properties for OLED materials. The 9,9-dimethyl substitution enhances solubility and prevents aggregation, which can otherwise quench luminescence. The bromine atom at the C4 position serves as a versatile synthetic handle for introducing other functional groups through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This allows for the construction of more complex molecules with tailored electronic properties for use as:
-
Emitting layer materials: By coupling with other aromatic moieties, highly efficient blue, green, or red emitters can be synthesized.
-
Host materials: The wide bandgap of the fluorene unit makes its derivatives suitable as hosts for phosphorescent emitters in phosphorescent OLEDs (PhOLEDs).
-
Charge transport materials: Functionalization of the fluorene core can modulate the HOMO and LUMO energy levels, making its derivatives suitable for use in hole transport layers (HTLs) or electron transport layers (ETLs).
Potential in Drug Development
While the direct application of this compound in pharmaceuticals is not well-documented, the broader class of fluorene derivatives has attracted significant interest in medicinal chemistry. Fluorene-based compounds have been investigated for a range of pharmacological activities, including:
-
Anticancer: Some fluorene derivatives have shown cytotoxic activity against various cancer cell lines.
-
Anti-inflammatory: The fluorene scaffold has been incorporated into molecules with anti-inflammatory properties.
-
Antimicrobial: Certain fluorene compounds have demonstrated activity against bacteria and fungi.
This compound can serve as a valuable building block for the synthesis of novel fluorene-based compounds for screening in drug discovery programs. The bromine atom allows for the introduction of diverse functionalities that can modulate the biological activity of the resulting molecules.
Synthesis of this compound
A specific, detailed, and publicly available synthesis protocol for this compound is not readily found in peer-reviewed literature. However, its synthesis can be logically approached through the electrophilic bromination of 9,9-dimethylfluorene.
Proposed Synthetic Pathway
Figure 2: A proposed synthetic workflow for this compound.
Discussion on Regioselectivity
The electrophilic substitution of fluorene is known to be regioselective. The positions most susceptible to electrophilic attack are C2 and C7, followed by C4 and C5. The presence of the electron-donating alkyl groups at C9 can influence the electron density of the aromatic rings. While the C2 and C7 positions are generally the most reactive, the synthesis of the C4-bromo isomer is achievable. The reaction conditions, including the choice of brominating agent (e.g., N-bromosuccinimide (NBS) or bromine), solvent, and temperature, will play a crucial role in determining the regioselectivity of the bromination. It is likely that the reaction will yield a mixture of isomers, with the 2-bromo and 4-bromo derivatives being the major products. Therefore, a robust purification method, such as column chromatography or recrystallization, would be essential to isolate the desired 4-bromo isomer.
Safety and Handling
A Safety Data Sheet (SDS) from BLD Pharmatech provides the following safety information for this compound.
Hazard Identification
-
Acute toxicity, oral: Category 4
-
Skin corrosion/irritation: Category 2
-
Serious eye damage/eye irritation: Category 2A
-
Specific target organ toxicity - single exposure: Category 3 (Respiratory system)
Precautionary Measures
-
Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash face, hands, and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.
-
Response:
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.
-
IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse.
-
IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
-
IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.
-
Disposal: Dispose of contents/container to an approved waste disposal plant.
Conclusion
This compound is a commercially available and valuable building block, primarily for the synthesis of advanced materials for organic electronics. While its direct role in drug development is not established, its utility as a scaffold for creating diverse molecular architectures presents opportunities for medicinal chemistry research. A thorough understanding of its synthesis, purification, and safe handling is essential for its effective and responsible use in research and industrial settings.
References
introduction to fluorene derivatives in organic electronics
An In-Depth Technical Guide to Fluorene Derivatives in Organic Electronics
Foreword: The Architectural Elegance of Fluorene
In the landscape of organic electronics, the discovery and refinement of new materials are the engines of innovation. Among the vast library of π-conjugated systems, the fluorene moiety stands out for its unique combination of structural rigidity, high photoluminescence efficiency, and remarkable synthetic versatility.[1][2][3] Its planar, biphenyl structure, bridged by a methylene group, provides a robust conjugated backbone, which is the foundational characteristic for any high-performance organic semiconductor.[4] This guide provides a deep dive into the world of fluorene derivatives, elucidating the causal relationships between molecular architecture and device performance, and offering field-proven insights for researchers navigating this exciting domain. We will explore not just what these materials can do, but why they are designed the way they are, providing a comprehensive understanding for their application in next-generation electronic devices.
The Fluorene Core: A Privileged Scaffold for Optoelectronics
The utility of fluorene in organic electronics stems from its intrinsic properties. The rigid, planar structure leads to excellent thermal stability and a high fluorescence quantum yield, particularly in the blue region of the spectrum, which is critical for full-color displays and lighting applications.[2][5] The fluorene molecule offers three primary sites for chemical modification, each serving a distinct strategic purpose in material design:
-
The C9 Position: This methylene bridge is the most frequently functionalized position. Attaching bulky alkyl or aryl side chains at C9 is a critical strategy to enhance the solubility of the resulting polymers in common organic solvents, a prerequisite for solution-based processing techniques like spin-coating and inkjet printing.[6] Crucially, these bulky groups act as steric barriers, preventing the close packing of polymer chains. This minimizes the formation of aggregates or excimers, which often lead to undesirable, red-shifted emission and a reduction in device efficiency and color purity.[5][7]
-
The C2 and C7 Positions: These positions on the aromatic backbone are the primary points for polymerization, creating a linear, conjugated macromolecule. By copolymerizing fluorene monomers with other aromatic units (comonomers) at these sites, one can precisely tune the electronic properties of the final material.[8] This approach allows for the engineering of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, thereby controlling the material's bandgap, emission color, and charge transport characteristics.[8]
Caption: The fundamental structure of fluorene, highlighting the key C2/C7 positions for polymerization and the C9 position for functionalization.
Synthesis of High-Performance Polyfluorenes
The creation of well-defined polyfluorenes with controlled molecular weights and low polydispersity is paramount for achieving high-performance devices. While several cross-coupling reactions can be employed, the Palladium-catalyzed Suzuki-Miyaura coupling reaction has become the workhorse method for synthesizing polyfluorenes.[9][10]
Causality in Synthesis: Why Suzuki Coupling Dominates
The prevalence of the Suzuki coupling is due to its exceptional functional group tolerance, mild reaction conditions, and the commercial availability of a wide array of boronic acid and ester reagents.[11] This method reliably produces high molecular weight polymers, which is essential for good film-forming properties and efficient charge transport. Recent advancements have even demonstrated chain-growth polymerization mechanisms via Suzuki coupling, allowing for the synthesis of well-defined polyfluorenes with narrow molecular weight distributions and controlled end-groups.[9] Furthermore, solvent-free mechanochemical Suzuki polymerization has emerged as a sustainable and rapid alternative, capable of producing functional polyfluorenes in minutes.[3][10]
Experimental Protocol: Suzuki Polymerization of a Polyfluorene Copolymer
This protocol describes a representative synthesis for a common blue-emitting polyfluorene, Poly(9,9-dioctylfluorene) (PFO).
Objective: To synthesize PFO with a controlled molecular weight for use in a polymer light-emitting diode (PLED).
Materials:
-
2,7-Dibromo-9,9-dioctylfluorene (Monomer 1)
-
9,9-Dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester (Monomer 2)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (Catalyst)
-
Tri(o-tolyl)phosphine [P(o-tolyl)₃] (Ligand)
-
Toluene (Solvent)
-
Aqueous Sodium Carbonate (Na₂CO₃) solution (2M) (Base)
-
Aliquat 336 (Phase Transfer Catalyst)
-
Methanol, Acetone (for precipitation and washing)
-
Phenylboronic acid (End-capping agent)
-
Bromobenzene (End-capping agent)
Procedure:
-
Reactor Setup: A three-neck round-bottom flask is charged with equimolar amounts of Monomer 1 and Monomer 2. The flask is equipped with a condenser, a magnetic stirrer, and a nitrogen inlet/outlet.
-
Inert Atmosphere: The system is thoroughly purged with nitrogen or argon for at least 30 minutes to remove all oxygen, which can deactivate the palladium catalyst.
-
Solvent and Base Addition: Degassed toluene is added to dissolve the monomers. The 2M aqueous Na₂CO₃ solution and a few drops of Aliquat 336 are then added. The biphasic mixture is stirred vigorously.
-
Catalyst Preparation: In a separate vial under an inert atmosphere, the Pd₂(dba)₃ catalyst and P(o-tolyl)₃ ligand are dissolved in a small amount of degassed toluene.
-
Polymerization Initiation: The catalyst solution is injected into the monomer mixture. The reaction is heated to 90-100°C and stirred vigorously for 24-48 hours. The progress can be monitored by Gel Permeation Chromatography (GPC) to track the increase in molecular weight.
-
End-Capping: To control the polymer chain length and improve stability, an end-capping procedure is performed. A small amount of phenylboronic acid is added and stirred for 2 hours, followed by the addition of bromobenzene and stirring for another 2 hours.
-
Purification: After cooling to room temperature, the organic layer is separated, washed with water and brine, and then slowly dripped into a large volume of stirring methanol. The precipitated polymer fibers are collected by filtration.
-
Final Washing: The collected polymer is further purified by Soxhlet extraction with acetone to remove oligomers and catalyst residues, and then with chloroform or THF to collect the pure polymer. The final product is dried under vacuum.
Self-Validation: The success of the synthesis is validated by GPC (to determine molecular weight and polydispersity), ¹H NMR (to confirm the polymer structure), and UV-Vis/PL spectroscopy (to verify its optical properties).
Caption: A streamlined workflow for the synthesis of polyfluorene via Suzuki-Miyaura coupling.
Applications in High-Performance Organic Electronics
The true value of fluorene derivatives is realized in their device applications. Their tunable properties make them versatile components in OLEDs, OPVs, and OFETs.[1][3][6]
Organic Light-Emitting Diodes (OLEDs)
Polyfluorenes are premier candidates for blue OLEDs due to their wide bandgap and high photoluminescence quantum yields.[5] The primary challenge in this area has been maintaining spectral stability. Early polyfluorenes were plagued by the appearance of a low-energy green emission band during device operation, which was attributed to the formation of ketone defects (fluorenone) at the C9 position via photo-oxidation.[7][12]
Causality in Design for Stable Blue Emission:
-
Steric Hindrance: Introducing bulky side chains at C9, such as in poly(9,9-di-n-octylfluorene), physically shields the polymer backbone, reducing intermolecular interactions and inhibiting excimer formation.[5]
-
Copolymerization: Copolymerizing fluorene with moieties that have bipolar (hole and electron transporting) characteristics can lead to more balanced charge injection and transport within the emissive layer, improving efficiency.[5]
-
Spiro-Structures: Creating spirobifluorene structures, where two fluorene units are linked orthogonally through a central atom, dramatically enhances morphological stability and prevents the planarization that can lead to aggregation. This design has proven highly effective in yielding stable, deep-blue emission.[13]
Caption: Layered architecture of a typical polymer light-emitting diode (PLED) using a fluorene-based emissive material.
| Fluorene Derivative | Device Application | Key Performance Metric | Value |
| PF-TPA-OXD Copolymer[5] | Blue PLED | Max. External Quantum Efficiency (EQE) | 1.21% |
| PF9B Copolymer[14] | Green PLED | Max. External Quantum Efficiency (EQE) | 6.0% |
| PF9B Copolymer[14] | Green PLED | Max. Brightness | 59,400 cd/m² |
| 9-Borafluorene Derivative[15] | Yellow-Green OLED | Max. Luminance | >22,000 cd/m² |
| PHSSF-co-PDHSF[13] | Deep Blue PLED | Max. External Quantum Efficiency (EQE) | 2.9% |
Table 1: Performance of selected fluorene derivatives in OLED applications.
Organic Photovoltaics (OPVs)
In OPVs, fluorene copolymers are typically used as the electron donor material in a bulk heterojunction (BHJ) blend with a fullerene derivative or non-fullerene acceptor.[4][16] The key to efficient solar cells is absorbing as much of the solar spectrum as possible.
Causality in Design for Solar Cells: By creating alternating copolymers of fluorene with various electron-donating and electron-accepting units, the bandgap can be lowered significantly.[16] This strategy shifts the polymer's absorption from the blue region deeper into the visible and even near-infrared regions, complementing the absorption of the acceptor material and increasing the overall photon harvesting of the device.[16][17] Fluorene derivatives have also been successfully employed as a third component in ternary blend solar cells, where they can improve exciton dissociation and charge transport, ultimately boosting the power conversion efficiency (PCE).[17][18]
| Fluorene-Based System | Device Type | PCE (%) | Jsc (mA/cm²) | Voc (V) | FF (%) |
| PM6:IT-4F + PF-PO[17] | Ternary BHJ | 13.97% | 22.47 | - | 73.16 |
| PM6:Y6 (Binary Ref.)[18] | Binary BHJ | 13.45% | - | - | - |
| PFFCN/PM6/Y6[18] | Ternary ST-OSC | 12.23% | - | - | - |
Table 2: Performance of selected fluorene-based systems in organic solar cells. (PCE: Power Conversion Efficiency; Jsc: Short-Circuit Current Density; Voc: Open-Circuit Voltage; FF: Fill Factor; ST-OSC: Semitransparent Organic Solar Cell).
Organic Field-Effect Transistors (OFETs)
For OFETs, the crucial parameter is charge carrier mobility, which is heavily dependent on the molecular ordering and packing in the solid state. Fluorene's rigid backbone is advantageous for forming well-ordered thin films.[1] Researchers have synthesized various fluorene derivatives, often incorporating thiophene units, to create high-performance semiconductors for OFETs.[1][19][20] By functionalizing fluorene with different electron-accepting groups, materials can be tuned to exhibit either p-channel (hole transport) or n-channel (electron transport) characteristics.[19][20]
| Fluorene Derivative | OFET Channel Type | Mobility (cm²/Vs) | On/Off Ratio |
| BFTT (Fused Bithiophene-Fluorene)[1] | p-channel | ~0.01 - 0.02 | >10⁵ |
| Dicyanovinylene-functionalized Fluorene[19] | n-channel | 0.0055 | ~10⁶ |
| Fluorenone with Alkylated Thiophene[20] | p-channel | 0.02 | 10⁷ |
Table 3: Performance of representative fluorene-based materials in OFETs.
Current Challenges and Future Outlook
Despite significant progress, challenges remain. For blue-emitting polyfluorenes, long-term operational stability and color purity are still the primary hurdles.[7][12][21] While molecular design has yielded significant improvements, completely eliminating degradation pathways is an ongoing research focus.
The future of fluorene derivatives in organic electronics is bright and will likely focus on several key areas:
-
Novel Core Architectures: Moving beyond the basic fluorene unit to more complex, three-dimensional structures like dihydroindenofluorenes and spiro-linked systems will continue to yield materials with enhanced stability and performance.[13][22]
-
Advanced Synthetic Methods: The development of more efficient, sustainable, and precise polymerization techniques, such as chain-growth and mechanochemical methods, will enable better control over material properties.[3][10]
-
Expanding Applications: While displays and solar cells are major drivers, the unique photophysical properties of fluorene derivatives make them highly suitable for niche applications like chemical sensors, biosensors, and two-photon bioimaging.[23][24][25][26]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile mechanochemical Suzuki polymerization for the synthesis of Polyfluorenes and its derivatives - 28th Annual Green Chemistry & Engineering Conference - ACS Green Chemistry [gcande.digitellinc.com]
- 4. Polyfluorene - Wikipedia [en.wikipedia.org]
- 5. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 6. researchgate.net [researchgate.net]
- 7. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 8. 20.210.105.67 [20.210.105.67]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of poly(spirosilabifluorene) copolymers and their improved stability in blue emitting polymer LEDs over non-spiro analogs - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Highly Emissive 9‐Borafluorene Derivatives: Synthesis, Photophysical Properties and Device Fabrication - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Dihydroindenofluorenes as building units in organic semiconductors for organic electronics - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00993A [pubs.rsc.org]
- 23. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 24. Sensor for fluorene based on the incorporation of an environmentally sensitive fluorophore proximal to a molecularly imprinted binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. nbinno.com [nbinno.com]
- 26. Fluorene-Based Metal-Ion Sensing Probe with High Sensitivity to Zn2+ and Efficient Two-photon Absorption - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Grignard Reaction of 4-Bromo-9,9-dimethyl-9H-fluorene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the Grignard reaction involving 4-Bromo-9,9-dimethyl-9H-fluorene. The 9,9-dimethyl-9H-fluorene scaffold is a privileged structure in materials science and medicinal chemistry, serving as a cornerstone for the development of advanced organic light-emitting diodes (OLEDs) and pharmacologically active compounds.[1] This document offers a detailed exploration of the reaction mechanism, a step-by-step experimental protocol for the formation of the Grignard reagent and its subsequent reaction with an electrophile, and critical application notes for researchers in organic synthesis and drug development.
Introduction: The Significance of the 9,9-Dimethyl-9H-fluorene Moiety
The fluorene architecture, characterized by its rigid, planar dibenzocyclopentadiene system, imparts unique photophysical and electronic properties to molecules. The introduction of gem-dimethyl groups at the C9 position enhances solubility and prevents the formation of undesirable aggregates, making 9,9-dimethyl-9H-fluorene a highly desirable building block.[2] Derivatives of this core structure are integral to the design of materials with high charge carrier mobility and efficient light emission, crucial for the fabrication of high-performance OLED devices.[1] Furthermore, the fluorene nucleus is a recognized pharmacophore, and its derivatives have shown promise in the development of novel therapeutics.[1]
The Grignard reaction stands as a paramount tool for carbon-carbon bond formation in organic synthesis.[3] The transformation of the chemically inert carbon-bromine bond in this compound into a highly nucleophilic organomagnesium species opens a gateway to a vast array of functionalized fluorene derivatives. This guide will elucidate the nuances of this powerful reaction, enabling the synthesis of novel compounds for advanced applications.
Reaction Mechanism: From Aryl Halide to Potent Nucleophile
The formation of the Grignard reagent from this compound proceeds via an oxidative addition of magnesium metal to the carbon-bromine bond. This process is generally understood to occur on the surface of the magnesium metal.[4]
The reaction is initiated by the transfer of an electron from the magnesium surface to the aryl halide, leading to the formation of a radical anion. This intermediate can then collapse to form an aryl radical and a halide anion. The aryl radical can subsequently react with the magnesium surface to form the organomagnesium halide. It is crucial to perform the reaction under anhydrous conditions, as the highly basic Grignard reagent will readily react with protic solvents like water, leading to the quenching of the reagent.[3]
The resulting Grignard reagent, 9,9-dimethyl-9H-fluoren-4-ylmagnesium bromide, is a potent nucleophile due to the highly polarized carbon-magnesium bond. The electron-rich fluorenyl carbanion can then readily attack a wide range of electrophilic centers, such as the carbonyl carbon of aldehydes, ketones, and esters, to form new carbon-carbon bonds.[3]
Caption: Generalized mechanism of Grignard reagent formation and reaction.
Experimental Protocol: Synthesis of 4-Substituted-9,9-dimethyl-9H-fluorene Derivatives
This protocol provides a detailed procedure for the formation of 9,9-dimethyl-9H-fluoren-4-ylmagnesium bromide and its subsequent reaction with a representative electrophile, benzaldehyde.
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Key Properties/Handling |
| This compound | 273.18 | 28320-33-4 | Solid, store in a cool, dry place. |
| Magnesium turnings | 24.31 | 7439-95-4 | Highly flammable solid. |
| Iodine | 253.81 | 7553-56-2 | Corrosive, handle in a fume hood. |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 109-99-9 | Flammable liquid, peroxide former. Use freshly distilled or from a solvent purification system. |
| Benzaldehyde | 106.12 | 100-52-7 | Liquid, freshly distilled recommended. |
| Saturated aqueous NH₄Cl | - | - | Quenching agent. |
| Diethyl ether | 74.12 | 60-29-7 | Flammable liquid. |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | Drying agent. |
Step-by-Step Methodology
Part A: Formation of 9,9-dimethyl-9H-fluoren-4-ylmagnesium bromide
-
Glassware Preparation: All glassware (a three-necked round-bottom flask, reflux condenser, and addition funnel) must be thoroughly dried in an oven at >120 °C overnight and assembled hot under a stream of dry nitrogen or argon gas.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the reaction flask. Add a small crystal of iodine. The disappearance of the purple iodine vapor upon gentle heating with a heat gun indicates activation of the magnesium surface.
-
Initiation: Add a small volume of anhydrous THF to just cover the magnesium turnings. In the addition funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small portion (approx. 10%) of the aryl bromide solution to the magnesium suspension.
-
Reaction Exotherm: The reaction is typically initiated by gentle warming or sonication. A noticeable exotherm and the appearance of a cloudy, grayish-brown solution indicate the formation of the Grignard reagent.
-
Addition of Aryl Bromide: Once the reaction has initiated, add the remaining solution of this compound dropwise from the addition funnel at a rate that maintains a gentle reflux.
-
Completion of Formation: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete consumption of the starting material. The resulting dark solution is the Grignard reagent and should be used immediately.
Part B: Reaction with Benzaldehyde
-
Electrophile Addition: Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath. Prepare a solution of benzaldehyde (1.0 equivalent) in anhydrous THF. Add the benzaldehyde solution dropwise to the stirred Grignard reagent.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired (9,9-dimethyl-9H-fluoren-4-yl)(phenyl)methanol.[5]
Caption: Experimental workflow for the Grignard reaction and subsequent functionalization.
Application Notes
-
Versatility of Electrophiles: The 9,9-dimethyl-9H-fluoren-4-ylmagnesium bromide is a versatile nucleophile that can react with a wide range of electrophiles, including but not limited to:
-
Aldehydes and Ketones: To produce secondary and tertiary alcohols, respectively.[3]
-
Esters: Typically react with two equivalents of the Grignard reagent to yield tertiary alcohols.[3]
-
Carbon Dioxide: To form carboxylic acids after acidic workup.[3][6]
-
Epoxides: To open the ring and form β-hydroxyethyl derivatives.[3]
-
Nitriles: To generate ketones after hydrolysis of the intermediate imine.
-
-
Cross-Coupling Reactions: The generated Grignard reagent can also participate in transition-metal-catalyzed cross-coupling reactions (e.g., Kumada coupling) with various organic halides to form biaryl structures, which are of significant interest in materials science.
-
Steric Hindrance: The fluorenyl system is sterically demanding, which can influence the reactivity of the Grignard reagent. Reactions with highly hindered electrophiles may require elevated temperatures or longer reaction times.[7][8]
-
Side Reactions: The primary side reaction in Grignard reagent formation is Wurtz-type homocoupling of the aryl halide. This can be minimized by slow addition of the halide to the magnesium and maintaining a dilute solution.
-
Drug Development Context: The ability to introduce diverse functional groups at the 4-position of the 9,9-dimethyl-9H-fluorene core allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. The resulting alcohols, ketones, and carboxylic acids can serve as key intermediates for the synthesis of more complex bioactive molecules.
Conclusion
The Grignard reaction of this compound is a robust and versatile method for the synthesis of a wide array of functionalized fluorene derivatives. A thorough understanding of the reaction mechanism and careful execution of the experimental protocol are paramount to achieving high yields and purity. The application of this methodology will continue to fuel innovation in the development of advanced organic materials and novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. web.alfredstate.edu [web.alfredstate.edu]
- 5. rsc.org [rsc.org]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Iron-catalyzed cross-coupling of sterically encumbered aryl Grignard reagents with allylic bromides: application to the synthesis of cannabigerol - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Utilization of 4-Bromo-9,9-dimethyl-9H-fluorene in OLED Fabrication
Introduction: The Significance of Fluorene Scaffolds in Modern OLEDs
Organic Light-Emitting Diodes (OLEDs) have become a dominant technology in the display and lighting industries, prized for their vibrant colors, high contrast, and flexibility.[1] The performance of these devices is intrinsically linked to the molecular architecture of the organic semiconductor materials used within their multilayer structures.[2] Among the various classes of organic compounds, fluorene derivatives have emerged as a critical cornerstone for developing high-performance OLEDs.[3] Their rigid, planar structure provides excellent thermal stability, while the sp³-hybridized carbon at the C9 position allows for the introduction of solubilizing or charge-tuning substituents without disrupting the π-conjugation of the fluorene core.[4]
This guide focuses on a key building block, 4-Bromo-9,9-dimethyl-9H-fluorene , and its application in the fabrication of advanced OLEDs. The dimethyl substitution at the C9 position enhances solubility and prevents aggregation, which can otherwise lead to luminescence quenching.[5] The strategically placed bromine atom at the C4 position serves as a versatile reactive handle for a variety of cross-coupling reactions, enabling the synthesis of a diverse range of functional materials.[6] This application note will provide a comprehensive overview of the synthesis of a representative hole-transporting material derived from this compound, detailed protocols for OLED device fabrication using this material, and an analysis of the expected device performance.
Material Profile: this compound
| Property | Value | Reference |
| CAS Number | 942615-32-9 | [7] |
| Molecular Formula | C₁₅H₁₃Br | [7] |
| Appearance | Off-white to white crystalline powder | [7] |
| Purity | ≥ 97% (OLED grade) | [7] |
| Key Attributes | - Excellent thermal stability- Versatile reactive site (bromine) for functionalization- Dimethyl groups enhance solubility and film-forming properties | [5] |
The high purity of this compound is paramount for its use in OLEDs, as impurities can act as charge traps or quenching sites, severely degrading device performance and lifetime.[8] For this reason, purification of the initial building block and the synthesized functional materials, often by techniques like temperature gradient sublimation, is a critical step.[9][10]
Synthesis of a High-Performance Hole-Transporting Material (HTM)
The bromine atom on the this compound scaffold is an ideal site for introducing charge-transporting moieties through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Buchwald-Hartwig amination reactions.[11][12] The Buchwald-Hartwig amination is particularly effective for synthesizing hole-transporting materials by forming carbon-nitrogen bonds with arylamines.[13]
Below is a representative protocol for the synthesis of a fluorene-based hole-transporting material, leveraging the reactivity of this compound.
Protocol: Synthesis of a Fluorene-Carbazole based HTM via Suzuki Coupling
This protocol describes the synthesis of a hole-transporting material where a carbazole moiety is coupled to the 4-position of the 9,9-dimethylfluorene core.
Reaction Scheme:
References
- 1. Spirobifluorene-based hole-transporting materials for RGB OLEDs with high efficiency and low efficiency roll-off - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04979A [pubs.rsc.org]
- 2. Organic Light Emitting Diodes (OLEDs) - Universal Display Corporation [oled.com]
- 3. Fluorene–Triphenylamine-Based Bipolar Materials: Fluorescent Emitter and Host for Yellow Phosphorescent OLEDs | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. svc.org [svc.org]
- 6. Manufacture Plasma cleaning before ITO glass coating for OLED devices [cnplasma.com]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. US20140191422A1 - Sublimation method for the purification of organic small molecules - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Nonlinear Optics Home Page [nlosource.com]
Application Note: Synthesis of High-Performance Hole Transport Materials from 4-Bromo-9,9-dimethyl-9H-fluorene
Introduction: The Strategic Importance of the 9,9-Dimethylfluorene Core
In the landscape of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs), the Hole Transport Material (HTM) is a critical component governing device efficiency, stability, and operational lifetime. The fluorene moiety has emerged as a privileged scaffold in the design of high-performance HTMs. Specifically, the 9,9-dimethylfluorene unit offers a unique combination of properties that make it an exceptional building block.
The gem-dimethyl substitution at the C9 position serves a crucial role; it imparts excellent solubility to the resulting materials and prevents the kind of intermolecular packing (π-stacking) that can lead to undesirable crystallization and quenching of luminescence.[1][2] This ensures the formation of stable, amorphous films, a prerequisite for long-lasting and efficient devices.[3][4] Furthermore, the fluorene core itself provides a rigid, planar, and highly conjugated system that facilitates efficient hole transport.[5] The starting material, 4-Bromo-9,9-dimethyl-9H-fluorene, is strategically functionalized with a bromine atom, a versatile handle for engaging in powerful palladium-catalyzed cross-coupling reactions. This allows for the modular and efficient construction of complex HTM architectures.
This guide provides detailed protocols for the synthesis of two distinct classes of HTMs from this compound, utilizing the Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions. It further details essential characterization and purification techniques.
Synthetic Strategies: Building Complexity via Cross-Coupling
The bromine atom on the this compound backbone is the key to molecular elaboration. Palladium-catalyzed cross-coupling reactions are the methods of choice for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and functional group tolerance.
-
Buchwald-Hartwig Amination: This reaction is unparalleled for creating C-N bonds, allowing the direct coupling of an aryl halide (our fluorene building block) with an amine.[6][7] This is the most common method for attaching hole-transporting triarylamine moieties, which are ubiquitous in HTM design due to their excellent electrochemical stability and charge-carrying capabilities.[8][9]
-
Suzuki-Miyaura Coupling: This reaction forms C-C bonds by coupling the aryl halide with an organoboron species (typically a boronic acid or ester). This allows for the extension of the π-conjugated system by adding other aromatic or heteroaromatic units, which can be used to fine-tune the material's energy levels and charge mobility.[1]
The choice of catalyst, ligand, base, and solvent is critical for the success of these reactions. Modern bulky electron-rich phosphine ligands (e.g., XPhos, RuPhos) have significantly improved the scope and efficiency of these transformations, allowing them to proceed under milder conditions with lower catalyst loadings.[9]
Protocol 1: Synthesis of a Triarylamine-Fluorene HTM via Buchwald-Hartwig Amination
This protocol describes the synthesis of N-(9,9-dimethyl-9H-fluoren-4-yl)-N,N-diphenylamine , a representative triarylamine-based HTM.
Experimental Workflow Diagram
Caption: Workflow for Buchwald-Hartwig Amination.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 273.18 | 1.0 | 273 mg |
| Diphenylamine | 169.22 | 1.2 | 203 mg |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 0.02 (2 mol%) | 18.3 mg |
| XPhos | 476.65 | 0.08 (8 mol%) | 38.1 mg |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 135 mg |
| Anhydrous Toluene | - | - | 10 mL |
Step-by-Step Protocol
-
Vessel Preparation: Add a magnetic stir bar to a 50 mL oven-dried, two-neck round-bottom flask.
-
Reagent Addition: Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), add this compound (273 mg, 1.0 mmol), diphenylamine (203 mg, 1.2 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), XPhos (38.1 mg, 0.08 mmol), and Pd₂(dba)₃ (18.3 mg, 0.02 mmol) to the flask.
-
Causality Note: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle. XPhos is a bulky, electron-rich ligand that promotes the crucial reductive elimination step and stabilizes the palladium catalyst, leading to higher yields.[9]
-
-
Solvent Addition: Add 10 mL of anhydrous toluene via syringe.
-
Reaction Execution: Equip the flask with a condenser, and place it in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously under a positive pressure of argon for 24 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Work-up:
-
Allow the reaction to cool to room temperature.
-
Dilute the mixture with 20 mL of dichloromethane (DCM).
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional DCM.
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 30 mL) and then brine (1 x 30 mL).
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude solid by column chromatography on silica gel, using a gradient eluent system (e.g., starting with 100% hexane and gradually increasing the polarity with DCM) to isolate the pure product.
-
-
Characterization: Confirm the structure and purity of the white solid product by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected yield is typically >80%.
Protocol 2: Synthesis of a Dithiophene-Fluorene HTM via Suzuki Coupling
This protocol describes the synthesis of 4-(Thiophen-2-yl)-9,9-dimethyl-9H-fluorene , a building block that can be further functionalized to create more complex HTMs.
Experimental Workflow Diagram
Caption: Workflow for Suzuki-Miyaura Coupling.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 273.18 | 1.0 | 273 mg |
| Thiophene-2-boronic acid | 127.96 | 1.5 | 192 mg |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | 1155.56 | 0.03 (3 mol%) | 34.7 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | 415 mg |
| Toluene/Ethanol/Water | - | - | 8 mL / 2 mL / 2 mL |
Step-by-Step Protocol
-
Vessel Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (273 mg, 1.0 mmol), thiophene-2-boronic acid (192 mg, 1.5 mmol), and Pd(PPh₃)₄ (34.7 mg, 0.03 mmol).
-
Solvent and Base Addition: Add the solvent mixture of Toluene (8 mL) and Ethanol (2 mL). Prepare a solution of K₂CO₃ (415 mg, 3.0 mmol) in 2 mL of water and add it to the flask.
-
Causality Note: The aqueous base (K₂CO₃) is essential for activating the boronic acid for transmetalation to the palladium center. The biphasic solvent system ensures that both the organic-soluble starting materials and the water-soluble base can interact effectively.
-
-
Degassing: Bubble argon gas through the mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the Pd(0) catalyst.
-
Reaction Execution: Attach a condenser and heat the mixture to reflux (approximately 85 °C) in an oil bath. Stir vigorously under an argon atmosphere for 12 hours.
-
Work-up:
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with toluene (2 x 20 mL).
-
Combine all organic layers and wash with brine (1 x 30 mL).
-
-
Purification:
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation.
-
Purify the crude product either by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel (hexane/ethyl acetate eluent).
-
-
Characterization: Analyze the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Characterization of Synthesized Hole Transport Materials
Successful synthesis must be validated through rigorous characterization. The following table summarizes key techniques and the information they provide.
| Technique | Purpose |
| NMR Spectroscopy | (¹H, ¹³C): Confirms the molecular structure by showing the chemical environment, connectivity, and number of protons and carbons. Essential for structural verification. |
| Mass Spectrometry | (MS): Determines the molecular weight of the compound, confirming that the target molecule has been formed. |
| Elemental Analysis | Determines the percentage composition (C, H, N) of the compound, providing strong evidence of its purity. |
| UV-Vis Spectroscopy | Investigates the electronic absorption properties and determines the optical bandgap of the material. |
| Cyclic Voltammetry (CV) | An electrochemical method used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[1] The HOMO level is particularly critical for efficient hole injection from the anode and alignment with the perovskite layer in PSCs.[10] |
| Thermal Analysis (TGA/DSC) | Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to assess the thermal stability and glass transition temperature (Tg) of the HTM, which are crucial for device longevity.[1][11] |
Conclusion and Outlook
This compound is a powerful and versatile precursor for the synthesis of advanced hole transport materials. Through robust and well-established methodologies like the Buchwald-Hartwig amination and Suzuki coupling, researchers can readily access a wide variety of molecular architectures. By systematically modifying the peripheral groups attached to the fluorene core, it is possible to precisely tune the material's electrochemical, photophysical, and thermal properties. This modular approach is key to developing next-generation HTMs that will push the boundaries of efficiency and stability in organic electronic devices.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. Facile fluorene-based hole-transporting materials and their dual application toward inverted and regular perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thermally cross-linkable fluorene-based hole transporting materials: synthesis, characterization, and application in perovskite solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorene-terminated hole transporting materials with a spiro[fluorene-9,9′-xanthene] core for perovskite solar cells - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note & Protocol: Regioselective Bromination of 9,9-Dimethylfluorene
Abstract
This document provides a comprehensive guide for the synthesis of 2,7-dibromo-9,9-dimethylfluorene, a key intermediate in the development of advanced organic electronic materials. We present a detailed, field-proven protocol for the electrophilic aromatic substitution of 9,9-dimethylfluorene using N-Bromosuccinimide (NBS). The narrative emphasizes the mechanistic rationale behind procedural choices, robust safety measures, and rigorous analytical validation of the final product. This guide is intended for researchers in materials science, organic chemistry, and drug development, offering a reliable methodology for obtaining high-purity brominated fluorene derivatives.
Introduction & Scientific Context
9,9-Dimethylfluorene and its derivatives are cornerstone building blocks in the field of organic electronics. The fluorene core offers a rigid, planar, and highly conjugated system, which imparts favorable photophysical and electronic properties. The gem-dimethyl substitution at the C9 position is a critical design choice; it enhances solubility and prevents the formation of undesirable low-energy aggregates (excimers) by sterically hindering close packing, thereby preserving the material's intrinsic electronic properties in the solid state.[1]
Bromination at the 2 and 7 positions of the fluorene ring is a pivotal synthetic transformation. These positions are electronically activated and sterically accessible, making them prime targets for electrophilic aromatic substitution. The resulting 2,7-dibromo-9,9-dimethylfluorene serves as a versatile precursor for a multitude of cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), enabling the synthesis of advanced polymers, dendrimers, and small molecules for applications in Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and sensors.[1][2]
This protocol details the use of N-Bromosuccinimide (NBS) as the brominating agent. Compared to elemental bromine (Br₂), NBS is a crystalline solid that is safer to handle and allows for a more controlled, regioselective reaction, minimizing over-bromination and other side reactions.[3][4] The choice of solvent is also critical; polar aprotic solvents like N,N-Dimethylformamide (DMF) can enhance the electrophilicity of the bromine source and promote high para-selectivity.[4][5]
Reaction Mechanism: Electrophilic Aromatic Substitution
The bromination of 9,9-dimethylfluorene proceeds via a classic electrophilic aromatic substitution (SEAr) mechanism. The fluorene ring system is electron-rich and readily attacked by an electrophile.
-
Generation of the Electrophile : In the presence of an acid catalyst or a polar solvent, N-Bromosuccinimide (NBS) serves as a source of an electrophilic bromine species (Br⁺). The solvent can polarize the N-Br bond, making the bromine atom more susceptible to nucleophilic attack by the aromatic ring.
-
Nucleophilic Attack & Formation of the Sigma Complex : The π-electrons of the fluorene ring attack the electrophilic bromine. This attack preferentially occurs at the electron-rich C2 and C7 positions. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, often referred to as an arenium ion or sigma complex.
-
Deprotonation & Aromatization : A base (which can be the succinimide anion or the solvent) abstracts a proton from the carbon atom bearing the new bromine substituent. This restores the aromaticity of the ring, yielding the stable brominated product.
Recent computational studies suggest that the classic Wheland intermediate may not be the only pathway, with some evidence pointing towards an addition-elimination mechanism.[6] However, the sigma complex model remains a powerful and widely accepted framework for predicting reactivity and regioselectivity in these systems.
Experimental Workflow Diagram
The following diagram outlines the complete workflow from starting materials to the purified final product.
Caption: Workflow for the synthesis of 2,7-dibromo-9,9-dimethylfluorene.
Detailed Experimental Protocol
This protocol describes the synthesis of 2,7-dibromo-9,9-dimethylfluorene on a 10 mmol scale.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. | M.W. ( g/mol ) | Amount | Moles (mmol) |
| 9,9-Dimethylfluorene | >98% | Sigma-Aldrich | 22439-65-8 | 194.27 | 1.94 g | 10.0 |
| N-Bromosuccinimide (NBS) | >99% | Sigma-Aldrich | 128-08-5 | 177.98 | 3.74 g | 21.0 |
| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Sigma-Aldrich | 68-12-2 | 73.09 | 50 mL | - |
| Deionized Water | - | - | 7732-18-5 | 18.02 | ~500 mL | - |
| Methanol | ACS Grade | Fisher Scientific | 67-56-1 | 32.04 | ~100 mL | - |
| Toluene | ACS Grade | Fisher Scientific | 108-88-3 | 92.14 | As needed | - |
| Ethanol | 200 Proof | Decon Labs | 64-17-5 | 46.07 | As needed | - |
Step-by-Step Procedure
-
Reaction Setup :
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 9,9-dimethylfluorene (1.94 g, 10.0 mmol).
-
Add anhydrous N,N-Dimethylformamide (DMF, 50 mL) to dissolve the solid completely.
-
Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5 °C.
-
Rationale : Cooling the reaction mixture helps to control the exothermic nature of the bromination and improves the regioselectivity by minimizing side reactions. Anhydrous solvent is crucial to prevent hydrolysis of NBS.[5]
-
-
Bromination :
-
Carefully add N-Bromosuccinimide (3.74 g, 21.0 mmol, 2.1 equivalents) to the cooled solution in small portions over 30 minutes.
-
CAUSALITY : Portion-wise addition of NBS is critical. It maintains a low, steady concentration of the brominating agent, preventing a rapid temperature increase and reducing the formation of over-brominated byproducts. A slight excess of NBS ensures the complete conversion of the starting material.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction overnight (12-16 hours) under ambient conditions, protected from light.
-
Rationale : NBS can be light-sensitive, and wrapping the flask in foil is good practice.[7] Overnight stirring ensures the reaction proceeds to completion.
-
-
Workup and Isolation :
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.
-
Once complete, slowly pour the reaction mixture into a beaker containing 400 mL of cold deionized water while stirring vigorously. A white or off-white precipitate will form.
-
Rationale : The product is insoluble in water, while DMF and the succinimide byproduct are soluble. This step effectively quenches the reaction and precipitates the crude product.
-
Continue stirring the suspension for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with deionized water (2 x 100 mL) to remove residual DMF and salts, followed by a wash with cold methanol (2 x 50 mL) to remove other impurities.
-
-
Purification :
-
Transfer the crude solid to a clean flask for recrystallization. A suitable solvent system is a mixture of toluene and ethanol.
-
Dissolve the crude product in a minimal amount of boiling toluene. Once fully dissolved, slowly add ethanol until the solution becomes slightly turbid.
-
Heat the mixture again until it is clear, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.
-
Rationale : Recrystallization is a powerful technique for purifying crystalline solids. The chosen solvent pair (one in which the compound is highly soluble when hot, and one in which it is poorly soluble) allows for the separation of the product from soluble impurities.
-
Collect the purified white, crystalline product by vacuum filtration.
-
Dry the product in a vacuum oven at 60 °C overnight. A typical yield is 75-85%.
-
Product Characterization
The identity and purity of the synthesized 2,7-dibromo-9,9-dimethylfluorene should be confirmed by standard analytical techniques.
| Analysis Method | Expected Results |
| Appearance | White to light yellow crystalline solid |
| Melting Point | 178-182 °C[8] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.55-7.65 (m, 6H, Ar-H), 1.45 (s, 6H, -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 152.9, 139.1, 130.2, 126.3, 121.5, 121.1, 47.0, 27.2 |
| Mass Spec (EI) | m/z: 352.07 [M⁺], characteristic isotopic pattern for Br₂[9] |
Note: NMR chemical shifts can vary slightly depending on the solvent and concentration. The provided data is based on literature values.[3][10]
Safety and Handling
All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
N-Bromosuccinimide (NBS) : Corrosive and an oxidizer. Causes severe skin burns and eye damage.[7][11] Avoid inhalation of dust.[11] It is moisture and light-sensitive and should be stored in a cool, dry, dark place.[7] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[12]
-
N,N-Dimethylformamide (DMF) : A skin and eye irritant. It is also a suspected teratogen. Avoid skin contact and inhalation of vapors.
-
Toluene : Flammable liquid and vapor. Can cause skin, eye, and respiratory irritation. Handle with care and away from ignition sources.
Waste Disposal : All organic waste should be collected in a designated halogenated waste container. Aqueous waste should be neutralized before disposal according to institutional guidelines.
References
- 1. Derivatives of 2,7-dibromo-9,9-dimethyl-9h-fluorene and 2,7-dibromo-9,9-spirobifluorene as electroactive materials [epubl.ktu.edu]
- 2. 2,7-Dibromo-9,9-dimethyl-9H-fluorene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102718625B - Preparation method for 9, 9,-dimethyl-2-bromofluorene - Google Patents [patents.google.com]
- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. Electrophilic aromatic bromination study casts doubt on textbook intermediate | Research | Chemistry World [chemistryworld.com]
- 7. dept.harpercollege.edu [dept.harpercollege.edu]
- 8. 2,7-Dibromo-9,9-dimethylfluorene | 28320-32-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. 2,7-Dibromo-9,9-dimethylfluorene | C15H12Br2 | CID 12123876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2,7-Dibromofluorene(16433-88-8) 1H NMR [m.chemicalbook.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
purification of 4-Bromo-9,9-dimethyl-9H-fluorene by recrystallization
An Application Guide to the Purification of 4-Bromo-9,9-dimethyl-9H-fluorene by Recrystallization
Authored by a Senior Application Scientist
This document provides a detailed protocol and technical insights for the purification of this compound, a critical intermediate in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs) and other advanced electronic applications.[1][2] The high-performance characteristics required in these fields, such as charge transport efficiency and luminescence, are directly dependent on the ultra-high purity of the precursor materials. Recrystallization is presented here as a robust, scalable, and efficient technique to remove common process-related impurities.
The core principle of recrystallization is the differential solubility of the target compound versus its impurities in a chosen solvent system at varying temperatures.[3] An ideal solvent will dissolve the crude product completely at an elevated temperature (at or near its boiling point) but will have very low solubility for the product at low temperatures (e.g., room temperature or 0-4°C). Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble in the hot solvent (allowing for removal by hot filtration).[4][5]
Understanding the Compound: this compound
This compound is a white solid organic compound. The fluorene core provides a rigid, aromatic structure, while the gem-dimethyl group at the C9 position enhances solubility in organic solvents and prevents intermolecular aggregation, a crucial feature for electronic materials.[6] The bromine atom serves as a reactive site for further chemical modifications, such as cross-coupling reactions, to build more complex molecules.[6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 942615-32-9 | [1][7][8] |
| Molecular Formula | C₁₅H₁₃Br | [1][9] |
| Molecular Weight | 273.17 g/mol | [1][9] |
| Appearance | White to off-white solid/powder | [1][2] |
| Melting Point | 55-57 °C | [1] |
| Purity (Typical) | ≥98-99% | [1][10] |
| Boiling Point | ~352.9 °C (Predicted) | [9] |
| Density | ~1.3 g/cm³ (Predicted) | [1][9] |
Common Impurities: The purity of the final product is paramount. Impurities often stem from the synthetic route and can include unreacted starting materials (e.g., 9,9-dimethylfluorene), by-products from side reactions (e.g., isomeric or poly-brominated fluorenes), and residual reagents.[5] For instance, if synthesized from 2-bromofluorene followed by methylation, residual 2-bromofluorene could be a potential impurity.[11]
The Recrystallization Workflow: A Conceptual Overview
The purification process is a sequence of logical steps designed to isolate the target compound in a highly crystalline and pure form. The success of the entire procedure hinges on the initial solvent selection.
Caption: General workflow for the purification of this compound via recrystallization.
Protocol Part I: Solvent Selection
The choice of solvent is the most critical experimental parameter. A systematic approach using small-scale trials is highly recommended over relying on a single literature procedure, as crude sample impurity profiles can vary.[12][13] The fluorene backbone is nonpolar, making it soluble in many organic solvents. The goal is to find a solvent where this solubility is significantly temperature-dependent.
Characteristics of an Ideal Recrystallization Solvent: [4]
-
High Solvating Power at High Temperature: The compound should be very soluble in the boiling solvent.
-
Low Solvating Power at Low Temperature: The compound should be poorly soluble or insoluble in the cold solvent.
-
Appropriate Boiling Point: The solvent's boiling point should be below the melting point of the compound to prevent "oiling out."
-
Inertness: The solvent must not react with the compound.
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals.
Table 2: Suggested Solvents for Screening
| Solvent | Boiling Point (°C) | Polarity | Rationale & Expected Outcome |
| Methanol | 65 | Polar | Often effective for moderately polar compounds. May show good differential solubility. Used for recrystallizing related fluorene derivatives.[11] |
| Ethanol | 78 | Polar | Similar to methanol, but slightly less polar. A common choice for recrystallizing aromatic compounds.[14][15] |
| Isopropanol (IPA) | 82 | Polar | Another good alcohol to test, with a slightly higher boiling point. |
| Hexane / Heptane | 69 / 98 | Nonpolar | The compound may be too soluble at room temperature. However, it is excellent as an anti-solvent or for washing crystals. |
| Toluene | 111 | Nonpolar | The compound is likely very soluble. Might be useful in a mixed-solvent system with an anti-solvent like hexane. |
| Ethyl Acetate | 77 | Intermediate | A versatile solvent that can be effective. May be used in combination with hexane. |
Solvent Screening Protocol (Test Tube Scale)
-
Place approximately 50 mg of the crude this compound into a small test tube.
-
Add the first test solvent dropwise at room temperature, swirling after each addition. Note the solubility. If it dissolves readily, the solvent is unsuitable on its own.
-
If the solid is insoluble at room temperature, heat the mixture gently in a water or sand bath towards the solvent's boiling point.
-
Continue adding the hot solvent dropwise until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large crop of well-defined crystals.
-
Repeat for each potential solvent to identify the optimal choice.
References
- 1. watson-int.com [watson-int.com]
- 2. nbinno.com [nbinno.com]
- 3. edu.rsc.org [edu.rsc.org]
- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. 942615-32-9|this compound|BLD Pharm [bldpharm.com]
- 8. This compound | CAS 942615-32-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 9. 4-BroMo-9,9-diMethyl fluorene CAS#: 942615-32-9 [m.chemicalbook.com]
- 10. calpaclab.com [calpaclab.com]
- 11. CN102718625B - Preparation method for 9, 9,-dimethyl-2-bromofluorene - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Page loading... [guidechem.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
Application Note: High-Purity Isolation of 4-Bromo-9,9-dimethyl-9H-fluorene via Automated Flash Column Chromatography
Introduction
4-Bromo-9,9-dimethyl-9H-fluorene is a crucial building block in the synthesis of advanced organic electronic materials, particularly for Organic Light-Emitting Diodes (OLEDs). The purity of this intermediate is paramount, as even trace impurities can significantly degrade the performance and lifespan of the final devices. This application note provides a detailed, field-proven protocol for the efficient purification of this compound using automated flash column chromatography. We will delve into the rationale behind the selection of chromatographic conditions and offer a comprehensive, step-by-step guide for researchers, scientists, and professionals in drug development and materials science.
The Rationale for Chromatographic Conditions
The successful separation of this compound from its synthetic impurities hinges on the principles of adsorption chromatography. The target molecule possesses a non-polar fluorenyl core with a moderately polarizable bromine atom and two methyl groups. Potential impurities from its synthesis may include unreacted starting materials like 9,9-dimethylfluorene, or byproducts such as other brominated isomers or unmethylated precursors. These compounds will exhibit different polarities, which is the basis for their separation.
Stationary Phase Selection: Silica gel (SiO₂) is the stationary phase of choice for this purification. Its polar surface, rich in silanol groups (Si-OH), effectively interacts with compounds based on their polarity. A standard 60 Å pore size with a particle size of 40-63 µm is recommended for optimal resolution and flow characteristics in flash chromatography.
Mobile Phase Strategy: A non-polar mobile phase is employed to elute the relatively non-polar this compound. A solvent system composed of n-hexane and ethyl acetate offers an excellent polarity range for this separation. Hexane, a non-polar solvent, will move the target compound through the column, while the more polar ethyl acetate will help to elute more polar impurities. A gradient elution, where the concentration of ethyl acetate is gradually increased, is the most effective strategy to achieve a sharp separation between the desired product and any lingering, more polar byproducts. A similar strategy can be employed with dichloromethane as the polar modifier in a hexane-based system.
Pre-Chromatography: Thin-Layer Chromatography (TLC) Analysis
Before proceeding to flash chromatography, it is essential to perform a preliminary Thin-Layer Chromatography (TLC) analysis to determine the optimal solvent system.
Objective: To find a solvent mixture that provides good separation between this compound and its impurities, with a target Rf value of approximately 0.2-0.4 for the product.
Protocol:
-
Prepare several developing chambers with different ratios of hexane and ethyl acetate (e.g., 98:2, 95:5, 90:10).
-
Dissolve a small amount of the crude this compound in a suitable solvent like dichloromethane or ethyl acetate.
-
Spot the dissolved crude material onto a silica gel TLC plate.
-
Place the TLC plate in a developing chamber and allow the solvent front to ascend.
-
Visualize the separated spots under UV light (254 nm). The desired product and any UV-active impurities will appear as dark spots.
-
Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
The solvent system that gives the best separation with the target Rf for the product should be used as the starting point for the flash chromatography gradient. For a closely related compound, 2-Bromo-9,9-dimethyl-7-nitro-9H-fluorene, a 90:10 ethyl acetate/hexane system was found to be effective, which can be a good starting point for optimization[1].
Automated Flash Column Chromatography Protocol
This protocol is designed for an automated flash chromatography system equipped with a UV detector.
Materials and Equipment:
-
Crude this compound
-
Silica gel column (appropriate size for the amount of crude material)
-
n-Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Automated flash chromatography system
-
Rotary evaporator
-
Collection tubes
Column Equilibration:
-
Install the appropriate size silica gel column onto the flash chromatography system.
-
Equilibrate the column by flushing with 100% n-hexane for at least 3-5 column volumes, or until a stable baseline is observed on the UV detector.
Sample Loading:
There are two primary methods for sample loading:
-
Wet Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).
-
Inject the dissolved sample into the system's injection loop.
-
-
Dry Loading:
-
Dissolve the crude product in a suitable solvent.
-
Add a small amount of silica gel to the solution and evaporate the solvent to obtain a free-flowing powder of the crude material adsorbed onto the silica.
-
Load this powder into an empty solid-load cartridge and place it in-line with the main column. This method is often preferred as it can lead to sharper separation bands.
-
Elution and Fraction Collection:
-
Begin the elution with 100% n-hexane.
-
After 2-3 column volumes, start a linear gradient to increase the concentration of ethyl acetate. A typical gradient might be from 0% to 10% ethyl acetate over 10-15 column volumes. The exact gradient should be optimized based on the preceding TLC analysis.
-
Monitor the elution profile using the UV detector, typically at 254 nm or another wavelength where the compound has strong absorbance.
-
Collect fractions as the peaks elute. The system can be programmed to collect fractions based on the UV signal.
-
After the main product peak has eluted, a higher concentration of ethyl acetate (e.g., 20-30%) can be used to flush out any remaining highly polar impurities from the column.
Post-Chromatography Analysis:
-
Analyze the collected fractions containing the main product peak by TLC to confirm their purity.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound as a white solid.
-
Further dry the product under high vacuum to remove any residual solvent.
-
Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and HPLC.
Data Presentation
Table 1: Recommended Solvents for Chromatography
| Solvent | Polarity Index | Boiling Point (°C) | UV Cutoff (nm) |
| n-Hexane | 0.1 | 69 | 195 |
| Dichloromethane | 3.1 | 40 | 233 |
| Ethyl Acetate | 4.4 | 77 | 256 |
Visualizations
References
The Versatility of 4-Bromo-9,9-dimethyl-9H-fluorene in Advanced Materials Science: Application Notes and Protocols
Introduction: Unlocking High-Performance Organic Electronics with a Key Building Block
In the landscape of materials science, particularly in the realm of organic electronics, the design and synthesis of novel functional molecules are paramount to technological advancement. Among the vast array of molecular scaffolds, fluorene derivatives have emerged as a cornerstone for the development of high-performance materials for Organic Light-Emitting Diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs).[1][2] This guide focuses on a particularly valuable intermediate: 4-Bromo-9,9-dimethyl-9H-fluorene .
The strategic placement of a bromine atom at the 4-position of the 9,9-dimethylfluorene core renders this molecule an exceptionally versatile building block. The bromine atom serves as a reactive handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the facile introduction of diverse functional moieties.[3][4] This allows for the precise tuning of the electronic and photophysical properties of the resulting materials.
Furthermore, the 9,9-dimethylfluorene unit itself imparts several advantageous characteristics. The bulky dimethyl groups at the C9 position enhance the solubility of the resulting molecules and polymers in common organic solvents, which is crucial for solution-based processing of devices.[5] They also create a three-dimensional steric hindrance that can prevent intermolecular aggregation (π-π stacking) in the solid state. This mitigation of aggregation is critical for maintaining high photoluminescence quantum yields and improving charge transport properties in thin films.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and experimental protocols for the utilization of this compound in the synthesis of advanced materials.
Core Applications in Materials Science
The unique combination of a reactive bromine site and the beneficial properties of the 9,9-dimethylfluorene core makes this compound a critical precursor for several classes of materials in organic electronics.
Organic Light-Emitting Diodes (OLEDs)
In OLED technology, materials derived from this compound are employed in various layers of the device stack to enhance efficiency, color purity, and operational lifetime.[6]
-
Host Materials: The wide bandgap and high thermal stability of fluorene-based compounds make them excellent host materials for both fluorescent and phosphorescent emitters. By coupling electron-donating or electron-accepting moieties to the 4-position, the charge injection and transport properties can be balanced to ensure efficient energy transfer to the guest emitter.
-
Hole Transport Materials (HTMs): The introduction of hole-transporting units, such as triarylamines, via Suzuki coupling with this compound leads to the formation of efficient HTMs. These materials facilitate the injection and transport of holes from the anode to the emissive layer.
-
Emitting Materials: Functionalization at the 4-position can be used to create novel fluorescent or phosphorescent emitters. The rigid fluorene backbone helps to maintain high quantum yields in the solid state.
Organic Solar Cells (OSCs) and Perovskite Solar Cells (PSCs)
In the field of photovoltaics, fluorene derivatives are instrumental in the development of both donor and acceptor materials for OSCs and as hole-transporting materials in highly efficient perovskite solar cells.
-
Hole Transport Materials for PSCs: Fluorene-based HTMs have shown great promise as alternatives to the commonly used but expensive spiro-OMeTAD.[7][8] Materials synthesized from this compound can be designed to have appropriate HOMO energy levels for efficient hole extraction from the perovskite layer, leading to high power conversion efficiencies and improved device stability.
-
Donor and Acceptor Materials for OSCs: The versatility of the fluorene scaffold allows for its incorporation into both electron-donating and electron-accepting materials for the active layer of organic solar cells.
Synthetic Protocols: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and is the primary method for functionalizing this compound.[4][9] This palladium-catalyzed reaction forms a carbon-carbon bond between the aryl bromide and an organoboron compound, typically a boronic acid or a boronic ester.
General Reaction Scheme
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Detailed Protocol: Synthesis of 4-(4-(Diphenylamino)phenyl)-9,9-dimethyl-9H-fluorene
This protocol describes the synthesis of a hole-transporting material by coupling this compound with (4-(diphenylamino)phenyl)boronic acid.
Materials:
-
This compound
-
(4-(Diphenylamino)phenyl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Celite
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas line (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for work-up and purification
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), (4-(diphenylamino)phenyl)boronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
-
Catalyst and Solvent Addition:
-
Under a positive flow of the inert gas, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).
-
Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v) to the reaction flask via syringe. The reaction concentration is typically between 0.1 and 0.5 M with respect to the this compound.
-
-
Reaction:
-
Heat the reaction mixture to reflux (typically around 90-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
-
Purification:
-
Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(4-(diphenylamino)phenyl)-9,9-dimethyl-9H-fluorene.
-
Causality Behind Experimental Choices
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, which can lead to catalyst deactivation. Therefore, maintaining an inert atmosphere is crucial for the reaction's success.
-
Base: The base is essential for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle. Potassium carbonate is a commonly used and effective base for this transformation.
-
Solvent System: A mixture of an organic solvent (like toluene) and water is often used. The organic solvent solubilizes the reactants and catalyst, while water helps to dissolve the inorganic base. Ethanol can be added to improve the solubility of the reactants. Degassing the solvents is important to remove dissolved oxygen.
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a widely used and commercially available catalyst for Suzuki couplings. Other palladium catalysts with different ligands can also be employed and may require optimization for specific substrates.
Data Presentation: Photophysical and Electrochemical Properties
The functionalization of the 4-position of the 9,9-dimethylfluorene core significantly influences the photophysical and electrochemical properties of the resulting materials. Below is a table summarizing typical properties of materials derived from this compound.
| Compound Class | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Emission Max (nm) | Application |
| Fluorene-Triarylamine | -5.1 to -5.5 | -2.0 to -2.4 | 2.7 to 3.1 | 420-480 (Blue) | OLED HTL/Emitter |
| Fluorene-Carbazole | -5.4 to -5.8 | -2.1 to -2.5 | 2.9 to 3.3 | 410-460 (Blue) | OLED Host/HTL |
| Fluorene-Benzothiadiazole | -5.6 to -6.0 | -3.0 to -3.4 | 2.2 to 2.6 | 520-580 (Green-Yellow) | OSC Donor |
Note: The values presented are typical ranges and can vary depending on the specific molecular structure and measurement conditions.
Experimental Workflow Visualization
Caption: Workflow for the synthesis of 4-Aryl-9,9-dimethyl-9H-fluorene.
Conclusion and Future Outlook
This compound has established itself as a pivotal intermediate in the synthesis of advanced materials for organic electronics. Its synthetic accessibility and the versatility of the Suzuki-Miyaura coupling reaction allow for the creation of a vast library of functional molecules with tailored properties. The continued exploration of novel coupling partners and the development of more efficient catalytic systems will undoubtedly lead to the discovery of next-generation materials for OLEDs, OSCs, and other emerging technologies. The protocols and data presented in this guide provide a solid foundation for researchers to harness the potential of this remarkable building block in their pursuit of innovation in materials science.
References
- 1. Synthesis of fluorene and indenofluorene compounds: tandem palladium-catalyzed suzuki cross-coupling and cyclization. | Semantic Scholar [semanticscholar.org]
- 2. New fluorene-based bipolar charge transporting materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. mdpi.com [mdpi.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. Facile fluorene-based hole-transporting materials and their dual application toward inverted and regular perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 4-Bromo-9,9-dimethyl-9H-fluorene as a Foundational Precursor for High-Performance Conductive Polymers
Introduction: The Role of Fluorene Derivatives in Conjugated Polymers
The field of organic electronics has seen remarkable growth, driven by the development of solution-processable, high-performance conjugated polymers. Among these, polyfluorenes (PFs) have emerged as a critical class of materials, prized for their strong blue fluorescence, high charge carrier mobility, and excellent thermal stability. These properties make them ideal candidates for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.[1][2][3]
The versatility of polyfluorenes stems from the 9-position of the fluorene monomer unit. Substitution at this position, typically with alkyl or aryl groups, is a key molecular design strategy. The introduction of bulky groups like the gem-dimethyl substituents in 4-Bromo-9,9-dimethyl-9H-fluorene serves a crucial dual purpose: it enhances the solubility of the resulting polymer in common organic solvents and simultaneously prevents the undesirable formation of aggregates, which can quench luminescence and degrade device performance. The bromine atom provides a reactive handle for subsequent polymerization reactions, making it an essential building block in the synthesis of more complex, polymerizable monomers.[4]
This application note provides a comprehensive guide to utilizing fluorene-based precursors, exemplified by the this compound scaffold, for the synthesis of conductive polyfluorenes. We will delve into the underlying principles of Suzuki-Miyaura catalyst-transfer polymerization, provide a detailed experimental protocol, and discuss the characterization and application of the resulting polymers.
Monomer Profile: this compound
This compound is a specialized organobromide that serves as a key intermediate in the synthesis of functionalized fluorene monomers for conductive polymers.[1][4] While not typically a polymerizable monomer on its own due to its monofunctional nature, it is a foundational starting material for creating difunctional monomers (e.g., dibromo- or diboronic ester derivatives) required for step-growth polymerization.
| Property | Value | Source |
| CAS Number | 942615-32-9 | [1][5] |
| Molecular Formula | C₁₅H₁₃Br | [5][6] |
| Molecular Weight | 273.17 g/mol | [5] |
| Appearance | White to light yellow crystalline powder | [2] |
| Solubility | Soluble in common organic solvents (e.g., THF, Chloroform, Toluene) | [1][2] |
Polymerization Methodology: Suzuki-Miyaura Cross-Coupling
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the preeminent method for synthesizing polyfluorenes and other conjugated polymers.[7] This reaction forms carbon-carbon bonds between an organoboron compound (like a boronic acid or ester) and an organohalide. When difunctional monomers are used (e.g., an AA-type diboronic ester and a BB-type dibromide), a step-growth polymerization occurs, yielding high molecular weight polymers.[8]
The catalytic cycle, a cornerstone of modern organic synthesis, proceeds through three key steps:
-
Oxidative Addition: The aryl halide (Ar-X) reacts with the active Pd(0) catalyst to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the organoboron species is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming a new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.
For producing well-defined polymers with controlled molecular weights and narrow dispersity, a specific variant known as Suzuki-Miyaura Catalyst-Transfer Polymerization (SCTP) is often employed.[9][10][11] In an ideal SCTP mechanism, the palladium catalyst remains associated with the growing polymer chain, leading to a chain-growth polymerization character.[10][12]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Synthesis of Poly(9,9-dioctylfluorene)
This protocol describes a representative AA/BB type Suzuki polycondensation to synthesize a high molecular weight polyfluorene. This method is widely applicable to monomers derived from the 9,9-dimethylfluorene scaffold. We use the more common 9,9-dioctyl derivatives for enhanced solubility, a principle directly extended from the 9,9-dimethyl substitution.[8][13]
Materials & Reagents:
| Reagent | CAS Number | Supplier Example |
| 2,7-Dibromo-9,9-dioctylfluorene | 170965-88-9 | Sigma-Aldrich |
| 9,9-Dioctylfluorene-2,7-diboronic acid bis(pinacol) ester | 254755-24-3 | Sigma-Aldrich |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 14221-01-3 | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | Acros Organics |
| Toluene, Anhydrous | 108-88-3 | Innovative Technologies |
| Tetrahydrofuran (THF), Anhydrous | 109-99-9 | Innovative Technologies |
| Deionized Water, Degassed | 7732-18-5 | N/A |
| Methanol | 67-56-1 | Fisher Scientific |
| Phenylboronic Acid | 98-80-6 | Sigma-Aldrich |
| Bromobenzene | 108-86-1 | Sigma-Aldrich |
Equipment:
-
100 mL Schlenk flask with a magnetic stir bar
-
Schlenk line with Argon or Nitrogen supply
-
Reflux condenser
-
Heating mantle with temperature controller
-
Glass funnels and filter paper
-
Beakers and graduated cylinders
Procedure:
-
Reactor Setup: Place the Schlenk flask containing a magnetic stir bar under an inert atmosphere by evacuating and backfilling with argon three times.
-
Reagent Addition: Inside a glovebox or under a positive flow of argon, add to the flask:
-
2,7-Dibromo-9,9-dioctylfluorene (e.g., 548 mg, 1.00 mmol)
-
9,9-Dioctylfluorene-2,7-diboronic acid bis(pinacol) ester (e.g., 642 mg, 1.00 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (e.g., 23 mg, 0.02 mmol, 2 mol%)
-
-
Solvent and Base Addition: Add anhydrous toluene (20 mL) to the flask via cannula or syringe. Begin stirring to dissolve the solids. In a separate flask, prepare a 2 M solution of potassium carbonate by dissolving K₂CO₃ (e.g., 1.1 g, 8.0 mmol) in degassed deionized water (4 mL). Add the aqueous base solution to the reaction mixture.
-
Polymerization: Attach the reflux condenser and heat the vigorously stirred, biphasic mixture to 90 °C. Maintain the reaction at this temperature for 48 hours under a positive pressure of inert gas.
-
End-Capping (Optional but Recommended): To ensure termination of the polymer chains with stable, non-reactive groups, add a small amount of an end-capping agent. First, add phenylboronic acid (e.g., 25 mg) and stir for 2 hours. Then, add bromobenzene (e.g., 25 µL) and continue stirring for another 2 hours.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with toluene (50 mL) and pour it into a beaker.
-
Separate the organic phase. Wash it three times with 50 mL of deionized water and once with 50 mL of brine.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solution to about 20 mL using a rotary evaporator.
-
Precipitate the polymer by slowly adding the concentrated solution to 400 mL of vigorously stirring methanol.
-
Collect the fibrous polymer precipitate by vacuum filtration.
-
Wash the collected polymer thoroughly with methanol to remove any remaining oligomers and catalyst residues.
-
Dry the final polymer product in a vacuum oven overnight at 40 °C.
-
Caption: Experimental workflow for the synthesis of polyfluorene.
Polymer Characterization
The synthesized poly(9,9-dioctylfluorene) should be characterized to confirm its structure and determine its physical properties. The expected properties are summarized below.
| Property | Typical Value | Characterization Method |
| Number-Average Molecular Weight (Mₙ) | >10,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | < 4.0 | Gel Permeation Chromatography (GPC) |
| Absorption Maximum (λₘₐₓ) | ~380-390 nm (in solution) | UV-Vis Spectroscopy |
| Emission Maximum (λₑₘ) | ~415-435 nm (Blue emission) | Photoluminescence (PL) Spectroscopy[14] |
| Glass Transition Temperature (T₉) | 60-80 °C | Differential Scanning Calorimetry (DSC) |
¹H NMR Spectroscopy is used to confirm the successful polymerization by observing the broadening of peaks in the aromatic region (typically 7.5-7.9 ppm) compared to the sharp signals of the monomers. The disappearance of signals corresponding to the boronic ester protons is also indicative of a complete reaction.
Applications in Organic Electronics
The unique optoelectronic properties of polyfluorenes make them highly suitable for a range of applications:
-
Organic Light-Emitting Diodes (OLEDs): Due to their high photoluminescence quantum yield and deep blue emission, polyfluorenes are a benchmark material for the emissive layer in OLEDs.[15][16] They can be used as the primary blue emitter or as a host material for other fluorescent or phosphorescent dopants to achieve emission across the visible spectrum.[17]
-
Hole Transport Layers (HTLs): The electronic structure of polyfluorenes allows for efficient transport of positive charge carriers (holes). They are often used as hole transport and injection layers in multilayer electronic devices, improving overall device efficiency and stability.[15][16]
-
Organic Field-Effect Transistors (OFETs): The rigid, planar backbone of polyfluorenes facilitates intermolecular π-π stacking, which is conducive to charge transport. This makes them effective semiconductor materials in the active channel of OFETs.[2]
Conclusion
This compound and its derivatives are indispensable precursors in the synthesis of advanced conductive polymers. The 9,9-dialkylfluorene core provides the essential properties of solubility and morphological stability, while the reactive sites enable the construction of high molecular weight polymers through robust methods like Suzuki-Miyaura polycondensation. The resulting polyfluorenes exhibit superior optical and electronic properties, cementing their role as a cornerstone material for next-generation organic electronic devices. Careful control over polymerization conditions allows for the fine-tuning of polymer properties to meet the specific demands of various applications, from vibrant display technologies to sensitive chemical sensors.
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. Conjugated Polymers Containing BODIPY and Fluorene Units for Sensitive Detection of CN− Ions: Site-Selective Synthesis, Photo-Physical and Electrochemical Properties [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | CAS 942615-32-9 [matrix-fine-chemicals.com]
- 6. This compound | C15H13Br | CID 59182836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Progress in the Suzuki polycondensation of fluorene monomers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Mechanistic aspects of polyfluorene synthesis using controlled Suzuki-Miyaura catalyst-transfer polymerization - American Chemical Society [acs.digitellinc.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. End-Functionalized Poly(9,9′-dialkyl-fluorene-2,7-vinylene)s Exhibiting Unique Emitting Properties, Prepared by Acyclic Diene Metathesis Polymerization, Coupled with Wittig-Type Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.aip.org [pubs.aip.org]
- 16. pubs.aip.org [pubs.aip.org]
- 17. pubs.aip.org [pubs.aip.org]
Application Notes and Protocols: Palladium-Catalyzed Reactions of 4-Bromo-9,9-dimethyl-9H-fluorene
Introduction: The 9,9-Dimethylfluorene Scaffold as a Cornerstone in Advanced Materials
The 9,9-dimethyl-9H-fluorene core is a privileged structure in the field of organic electronics and materials science.[1] Its rigid, planar biphenyl system provides excellent thermal stability and a wide bandgap, making it a foundational building block for high-performance Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[2][3] The introduction of gem-dimethyl groups at the C9 position is a critical design choice; it prevents the formation of low-bandgap fluorenone defects and significantly enhances the solubility of the resulting materials in common organic solvents, thereby improving processability.[4]
4-Bromo-9,9-dimethyl-9H-fluorene serves as a versatile and indispensable precursor for extending the π-conjugated system of the fluorene core. The bromine atom at the C4 position is a prime handle for a suite of palladium-catalyzed cross-coupling reactions, enabling the precise installation of a diverse array of functional groups. This guide provides an in-depth exploration of five key palladium-catalyzed transformations of this substrate, offering not just step-by-step protocols but also the underlying mechanistic principles and rationale for experimental design.
Core Principles: The Palladium Cross-Coupling Catalytic Cycle
At the heart of these transformations is the palladium catalytic cycle, which masterfully orchestrates the formation of new carbon-carbon and carbon-nitrogen bonds.[5] While specifics vary, the cycle generally proceeds through three fundamental stages: oxidative addition, transmetalation (for coupling reactions) or a related coordination/insertion step, and reductive elimination. Understanding this cycle is paramount for troubleshooting and optimizing reactions.
Caption: Generalized Pd(0)/Pd(II) catalytic cycle.
Suzuki-Miyaura Coupling: Building Biaryl Architectures
The Suzuki-Miyaura coupling is arguably the most widely used C-C bond-forming reaction, prized for its operational simplicity, broad functional group tolerance, and the use of generally stable and non-toxic organoboron reagents.[6][7] For the this compound substrate, this reaction is instrumental in creating extended π-systems by linking it to other aromatic or heteroaromatic units, a common strategy in designing blue-emitting OLED materials.
Principle and Mechanistic Insight
The reaction couples the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base.[8] The base is crucial; it activates the organoboron species by forming a more nucleophilic "ate" complex (e.g., [RB(OH)₃]⁻), which facilitates the transmetalation step—often the rate-limiting step of the cycle.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Protocol: Synthesis of 4-Phenyl-9,9-dimethyl-9H-fluorene
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Toluene and Water (4:1 v/v), degassed
-
Standard inert atmosphere glassware (Schlenk flask or equivalent)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, phenylboronic acid, and K₂CO₃.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).[9]
Data Summary: Suzuki-Miyaura Coupling Conditions
| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/H₂O | 90 | >90 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | ~85-95 |
| 2-Thiopheneboronic acid | Pd(PPh₃)₄ (2) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | ~80-90 |
| Pyridine-3-boronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | DMF | 110 | ~70-85 |
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond, linking an aryl halide with a terminal alkyne.[10][11] This reaction is essential for creating linear, rigid-rod-like molecules, which are highly desirable for applications in molecular wires and as precursors for complex conjugated systems in OLEDs.[12][13]
Principle and Mechanistic Insight
This reaction uniquely employs a dual-catalyst system: a palladium complex and a copper(I) salt (typically CuI) as a co-catalyst.[14] The palladium catalyst follows a cycle similar to the Suzuki coupling. The copper(I) co-catalyst reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the palladium(II) complex, which is more efficient than the direct reaction of the alkyne with the palladium center. Copper-free versions exist but often require stronger bases or more specialized ligands.[15]
Caption: General experimental workflow for Sonogashira coupling.
Protocol: Synthesis of 4-(Phenylethynyl)-9,9-dimethyl-9H-fluorene
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (1.5 mol%)
-
Copper(I) Iodide (CuI) (2 mol%)
-
Triethylamine (TEA) or Diisopropylamine (DIPA) (Anhydrous, 3.0 equiv, serves as base and solvent)
-
Toluene (Anhydrous and degassed)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Inert Atmosphere: Evacuate and backfill with argon three times.
-
Solvent/Reagent Addition: Add anhydrous toluene, followed by the amine base (TEA or DIPA) and phenylacetylene via syringe.
-
Reaction: Stir the reaction mixture at 60-70 °C. Monitor reaction progress by TLC. The reaction is often complete in 4-8 hours.
-
Work-up: Cool the mixture, dilute with ethyl acetate, and filter through a pad of celite to remove catalyst residues and salts. Wash the filtrate with a saturated aqueous solution of NH₄Cl and then with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography (hexane/ethyl acetate).[16]
Data Summary: Sonogashira Coupling Conditions
| Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (1.5) | CuI (2) | TEA | Toluene | 70 | >90 |
| 1-Hexyne | Pd(PPh₃)₄ (2) | CuI (2.5) | DIPA | THF | 65 | ~85-95 |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (1.5) | CuI (2) | TEA | Toluene/THF | 50 | >95 |
| Ethynyl-ferrocene | Pd(dppf)Cl₂ (3) | CuI (3) | DIPA | DMF | 80 | ~75-85 |
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful method for constructing aryl-nitrogen bonds, a transformation that is otherwise difficult to achieve.[17][18] In the context of this compound, this reaction is critical for synthesizing hole-transport materials and emissive hosts for OLEDs, where triarylamine structures are ubiquitous.[19]
Principle and Mechanistic Insight
This reaction couples an aryl halide with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, NaOtBu).[20] The choice of ligand is paramount. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often required to promote the reductive elimination step, which is typically rate-limiting, and to prevent β-hydride elimination from the palladium amide intermediate.[21]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Protocol: Synthesis of N,N-Diphenyl-(9,9-dimethyl-9H-fluoren-4-yl)amine
Materials:
-
This compound (1.0 equiv)
-
Diphenylamine (1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (2.5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (Anhydrous and degassed)
Procedure:
-
Reaction Setup (Glovebox Recommended): Inside an inert atmosphere glovebox, add Pd₂(dba)₃, XPhos, NaOtBu, this compound, and diphenylamine to a reaction vial or flask.
-
Solvent Addition: Add anhydrous, degassed toluene.
-
Reaction: Seal the vessel and heat to 100-110 °C with stirring. Monitor by LC-MS. Reactions are typically complete in 12-24 hours.
-
Work-up: Cool to room temperature, dilute with dichloromethane (DCM), and filter through celite. Concentrate the filtrate.
-
Purification: Purify the crude material via column chromatography (hexane/DCM gradient) to yield the desired triarylamine.
Data Summary: Buchwald-Hartwig Amination Conditions
| Amine | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Diphenylamine | Pd₂(dba)₃ (1) / XPhos (2.5) | NaOtBu | Toluene | 110 | >90 |
| Carbazole | [Pd(allyl)Cl]₂ (1.5) / RuPhos (3.5) | K₃PO₄ | 1,4-Dioxane | 100 | ~85-95 |
| Aniline | Pd(OAc)₂ (2) / SPhos (4) | Cs₂CO₃ | t-BuOH | 90 | ~80-90 |
| Morpholine | Pd₂(dba)₃ (1) / BINAP (2) | NaOtBu | Toluene | 100 | >95 |
Heck Reaction: Olefin Functionalization
The Mizoroki-Heck reaction creates a C-C bond between an aryl halide and an alkene, providing a direct route to substituted alkenes like stilbenes and cinnamates.[22][23] This reaction can be used to attach vinyl groups to the fluorene core, which can then act as polymerizable units or be further functionalized.
Principle and Mechanistic Insight
The Heck reaction mechanism differs from the previous examples as it does not involve transmetalation.[5] After oxidative addition, the alkene coordinates to the palladium(II) center. This is followed by a migratory insertion (syn-addition) of the aryl group onto the alkene. The final product is formed after a β-hydride elimination step (syn-elimination), which regenerates the Pd(0) catalyst (as a hydrido-palladium complex that is neutralized by the base).[24] The regioselectivity of the insertion typically favors addition of the aryl group to the less substituted carbon of the alkene.[25]
Protocol: Synthesis of 4-Styryl-9,9-dimethyl-9H-fluorene
Materials:
-
This compound (1.0 equiv)
-
Styrene (1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
Tri-o-tolylphosphine [P(o-tol)₃] (4 mol%)
-
Triethylamine (TEA) (2.0 equiv)
-
N,N-Dimethylformamide (DMF) (Anhydrous)
Procedure:
-
Reaction Setup: To a sealable reaction tube, add this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Inert Atmosphere: Evacuate and backfill with argon three times.
-
Solvent/Reagent Addition: Add anhydrous DMF, TEA, and styrene via syringe.
-
Reaction: Seal the tube tightly and heat to 100 °C. Monitor the reaction by TLC.
-
Work-up: After completion (typically 16-24 hours), cool the reaction, dilute with ethyl acetate, and wash several times with water to remove DMF and TEA salts. Wash with brine.
-
Purification: Dry the organic layer (Na₂SO₄), filter, and concentrate. Purify by column chromatography.[26]
Data Summary: Heck Reaction Conditions
| Alkene | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Styrene | Pd(OAc)₂ (2) / P(o-tol)₃ (4) | TEA | DMF | 100 | ~80-90 |
| n-Butyl acrylate | Pd(OAc)₂ (1) / PPh₃ (2.5) | NaOAc | DMA | 120 | >90 |
| 4-Vinylpyridine | Pd(OAc)₂ (2) | K₂CO₃ | NMP | 130 | ~70-80 |
| Allyl alcohol | PdCl₂(PPh₃)₂ (3) | NaHCO₃ | Acetonitrile | 80 | ~65-75 |
Palladium-Catalyzed Cyanation: Introducing a Versatile Handle
The introduction of a nitrile (-CN) group onto the fluorene scaffold via cyanation of the aryl bromide is a strategically important transformation.[27] The nitrile group itself can modify electronic properties, but more importantly, it serves as a versatile synthetic precursor that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various heterocyclic systems.[28]
Principle and Mechanistic Insight
Traditional cyanation often used toxic and poorly soluble reagents like CuCN at high temperatures. Modern palladium-catalyzed methods offer milder conditions.[29] A significant challenge is catalyst deactivation, as the cyanide anion can strongly coordinate to and poison the palladium catalyst.[30] To circumvent this, modern protocols often use cyanide sources that have low free cyanide concentration, such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), a non-toxic food additive, or zinc cyanide (Zn(CN)₂).[31]
Protocol: Synthesis of 9,9-Dimethyl-9H-fluorene-4-carbonitrile
Materials:
-
This compound (1.0 equiv)
-
Potassium Hexacyanoferrate(II) Trihydrate [K₄[Fe(CN)₆]·3H₂O] (0.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
1,4-Bis(diphenylphosphino)butane (dppb) (4 mol%)
-
Sodium Carbonate (Na₂CO₃) (0.2 equiv)
-
N,N-Dimethylacetamide (DMAc)
Procedure:
-
Reaction Setup: In a reaction vial, combine this compound, K₄[Fe(CN)₆]·3H₂O, Pd(OAc)₂, dppb, and Na₂CO₃.
-
Solvent Addition: Add DMAc.
-
Reaction: Seal the vial and heat to 120-130 °C with vigorous stirring. Monitor the reaction by LC-MS or GC-MS.
-
Work-up: Upon completion (typically 6-12 hours), cool the reaction mixture. Dilute with toluene and wash with aqueous sodium hydroxide, followed by water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by flash chromatography or recrystallization to obtain the pure nitrile product.
Data Summary: Cyanation Reaction Conditions
| Cyanide Source | Catalyst System (mol%) | Additive/Base | Solvent | Temp (°C) | Yield (%) |
| K₄[Fe(CN)₆] | Pd(OAc)₂ (2) / dppb (4) | Na₂CO₃ | DMAc | 130 | ~85-95 |
| Zn(CN)₂ | Pd₂(dba)₃ (1.5) / dppf (3) | - | DMF | 100 | >90 |
| KCN | Pd(OAc)₂ (2) / XPhos (4) | K₂CO₃ | t-Amyl alcohol | 110 | ~80-90 |
| Acetone cyanohydrin | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene | 90 | ~75-85 |
References
- 1. nbinno.com [nbinno.com]
- 2. scribd.com [scribd.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. synarchive.com [synarchive.com]
- 12. The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. youtube.com [youtube.com]
- 21. m.youtube.com [m.youtube.com]
- 22. Heck reaction - Wikipedia [en.wikipedia.org]
- 23. m.youtube.com [m.youtube.com]
- 24. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 25. Heck Reaction [organic-chemistry.org]
- 26. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. thieme-connect.de [thieme-connect.de]
- 29. Progress in the palladium-catalyzed cyanation of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: C-9 Alkylation of Fluorene Precursors
Welcome to the Technical Support Center for the C-9 alkylation of fluorene precursors. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this crucial synthetic transformation. The unique acidity of the C-9 proton on the fluorene scaffold makes it a versatile handle for introducing a wide range of functionalities. However, this reactivity also presents several challenges. This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your reactions.
Frequently Asked Questions (FAQs)
My C-9 alkylation reaction failed, and I recovered only the starting fluorene. What are the likely causes?
This is a common issue that typically points to one of three areas: incomplete deprotonation, a deactivated alkylating agent, or quenching of the fluorenyl anion.
-
Insufficiently Strong Base: The pKa of the C-9 proton of fluorene is approximately 22.6 in DMSO.[1] Your base must be strong enough to efficiently deprotonate the fluorene. If you are using a base like sodium hydroxide (NaOH), the reaction may require elevated temperatures or the use of a phase-transfer catalyst to be effective.[1] For reactions at or below room temperature, stronger bases like potassium tert-butoxide (t-BuOK) or organolithium reagents (e.g., n-butyllithium) are often necessary.
-
Poor Quality or Inactive Alkylating Agent: Alkyl halides can degrade over time, especially if they are sensitive to light or moisture. Ensure your alkylating agent is pure and active. If you are using an alcohol as an alkylating agent in a "borrowing hydrogen" type reaction, the catalyst may be inactive.[2][3]
-
Presence of Protic Impurities: The fluorenyl anion is a strong base and will be readily quenched by any protic species in the reaction mixture, such as water or residual alcohols in your solvents or on your glassware. Ensure all solvents are rigorously dried, and glassware is oven- or flame-dried before use.
My reaction is producing a mixture of mono- and di-alkylated products. How can I improve the selectivity for mono-alkylation?
Controlling the degree of alkylation is a frequent challenge. Here are several strategies to favor the formation of the mono-alkylated product:
-
Stoichiometry of Reagents: Carefully control the stoichiometry. Use of a slight excess of the fluorene precursor relative to the alkylating agent can help minimize di-alkylation. A common starting point is a 1:1 to 1.2:1 ratio of fluorene to alkylating agent.
-
Reaction Temperature: Lowering the reaction temperature can often improve selectivity. The second alkylation step typically has a higher activation energy, so running the reaction at a lower temperature can disfavor the formation of the di-alkylated product.
-
Choice of Base and Solvent: The choice of base and solvent can influence the reactivity of the initially formed mono-alkylated fluorenyl anion. In some cases, a less reactive base or a more coordinating solvent can temper the reactivity and improve selectivity. For instance, using a milder base like potassium carbonate in a polar aprotic solvent may provide better control than a very strong base in a non-polar solvent.
-
Slow Addition of the Alkylating Agent: Adding the alkylating agent slowly to the solution of the fluorenyl anion can help to maintain a low concentration of the alkylating agent, which can favor mono-alkylation.
I am observing a significant amount of 9,9-dialkylated product. How can I favor the formation of this product?
In many applications, the 9,9-dialkylated fluorene is the desired product. To promote di-alkylation:
-
Use an Excess of the Alkylating Agent: Employ at least two equivalents of the alkylating agent per equivalent of fluorene. An excess of the alkylating agent will drive the reaction towards the di-substituted product.
-
Use an Excess of a Strong Base: At least two equivalents of a strong base are required to deprotonate both the starting fluorene and the mono-alkylated intermediate.
-
Increase the Reaction Temperature and Time: Higher temperatures and longer reaction times will provide the necessary energy to overcome the activation barrier for the second alkylation and ensure the reaction goes to completion.
Troubleshooting Guide
Problem 1: Low Yield of the Desired Alkylated Product
A low yield can be frustrating. The following decision tree can help you diagnose and solve the problem.
Caption: Troubleshooting flowchart for low yield in C-9 alkylation of fluorene.
Problem 2: Formation of 9-Fluorenone as a Major Byproduct
The methylene bridge at C-9 is susceptible to oxidation, leading to the formation of 9-fluorenone. This is often observed as a yellow impurity.
-
Cause: The presence of oxygen in the reaction mixture. The fluorenyl anion can react with molecular oxygen, especially at elevated temperatures.
-
Solution:
-
Inert Atmosphere: Conduct the reaction under a rigorously inert atmosphere (e.g., argon or nitrogen).
-
Degassed Solvents: Use solvents that have been thoroughly degassed by methods such as freeze-pump-thaw or by bubbling an inert gas through them for an extended period.
-
Reaction Temperature: If possible, run the reaction at a lower temperature to minimize the rate of oxidation.
-
Problem 3: Formation of 9-Alkylidene Fluorene Byproduct with Alcohol Alkylating Agents
When using alcohols as alkylating agents in base-catalyzed reactions, the formation of a 9-alkylidene fluorene (a dibenzofulvene derivative) can be a significant side reaction.[4]
-
Mechanism: The base can catalyze the condensation of the fluorene with an aldehyde, which is formed in situ from the alcohol. A subsequent reduction step is required to yield the desired alkylated product. If this reduction is slow or incomplete, the alkylidene intermediate will be isolated.
-
Solutions:
-
Reaction Temperature: A modest drop in reaction temperature can sometimes lead to an incomplete conversion and the accumulation of the 9-benzylidenefluorene byproduct.[3] Conversely, for some systems, higher temperatures may be required to drive the reaction to the fully reduced alkylated product.[4]
-
Choice of Catalyst: When using transition-metal-catalyzed "borrowing hydrogen" methods, the choice of catalyst is crucial for efficient reduction of the intermediate.[5][6][7]
-
Experimental Protocols
Protocol 1: Mono-alkylation using Potassium tert-butoxide and an Alkyl Halide
This protocol is a general procedure for the mono-alkylation of fluorene.
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add fluorene (1.0 eq).
-
Add anhydrous tetrahydrofuran (THF) to dissolve the fluorene.
-
Cool the solution to 0 °C in an ice bath.
-
Add potassium tert-butoxide (1.1 eq) portion-wise over 10 minutes.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes. The solution should develop a deep orange or reddish color, indicating the formation of the fluorenyl anion.
-
Slowly add the alkyl halide (1.05 eq) dropwise via a syringe.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Alkylation using Phase-Transfer Catalysis (PTC)
PTC is a powerful technique for alkylation, especially when using less expensive bases like NaOH.[1]
-
In a round-bottom flask, combine the fluorene precursor (1.0 eq), the alkylating agent (1.2 eq), and a suitable organic solvent (e.g., toluene).
-
Add the phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB, 5 mol%).
-
Add a concentrated aqueous solution of sodium hydroxide (e.g., 50% w/w).
-
Stir the biphasic mixture vigorously at the desired temperature (e.g., 70-100 °C) for the required time, monitoring by TLC.
-
After cooling to room temperature, separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by recrystallization or column chromatography.
Data Presentation
| Base | Solvent | Typical Temperature | Notes |
| NaOH | Toluene/Water (biphasic) | 70-100 °C | Requires a phase-transfer catalyst for efficient reaction.[1] |
| t-BuOK | THF, Dioxane | 0 °C to reflux | A strong base suitable for a wide range of alkylating agents.[2][3][8] |
| n-BuLi | THF, Diethyl Ether | -78 °C to RT | Very strong base, requires strictly anhydrous and inert conditions. |
| CsOH | Toluene | 110 °C | Effective in aldehyde/ketone-catalyzed alkylation with alcohols.[9] |
Table 1: Common Base and Solvent Systems for C-9 Alkylation of Fluorene.
Purification Strategies
The purification of 9-alkylated fluorene derivatives can sometimes be challenging due to the presence of unreacted starting material, di-alkylated byproduct, or 9-fluorenone.
-
Column Chromatography: This is a versatile method for separating products with different polarities. A typical solvent system is a gradient of ethyl acetate in hexanes. The non-polar fluorene starting material will elute first, followed by the mono-alkylated product, the di-alkylated product, and finally the more polar 9-fluorenone.
-
Recrystallization: This is an excellent method for obtaining highly pure crystalline products. The choice of solvent is critical. A good recrystallization solvent will dissolve the compound at an elevated temperature but not at room temperature. Common solvents for recrystallizing fluorene derivatives include ethanol, methanol, hexanes, and mixtures of these solvents.
References
- 1. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 2. t-BuOK-catalysed alkylation of fluorene with alcohols: a highly green route to 9-monoalkylfluorene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. t -BuOK-catalysed alkylation of fluorene with alcohols: a highly green route to 9-monoalkylfluorene derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07557G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Ligand-Free Ru-Catalyzed Direct sp3 C-H Alkylation of Fluorene Using Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Copper-catalyzed C(sp3)–H alkylation of fluorene with primary and secondary alcohols using a borrowing hydrogen method - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. t-BuOK-catalysed alkylation of fluorene with alcohols: a highly green route to 9-monoalkylfluorene derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
optimizing Suzuki coupling reactions with 4-Bromo-9,9-dimethyl-9H-fluorene
<Technical Support Center: Optimizing Suzuki Coupling Reactions with 4-Bromo-9,9-dimethyl-9H-fluorene
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for optimizing Suzuki-Miyaura cross-coupling reactions involving this compound. This guide is structured to provide actionable solutions to common experimental challenges, moving from frequently asked questions to in-depth troubleshooting. Our goal is to equip you with the scientific rationale behind each recommendation, ensuring robust and reproducible outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the Suzuki coupling of this compound, a sterically hindered aryl bromide.
Q1: Why is my Suzuki coupling reaction with this compound resulting in a low yield?
A1: Low yields with this substrate often stem from its steric hindrance. The bulky 9,9-dimethylfluorenyl group can impede key steps in the catalytic cycle, namely oxidative addition and reductive elimination.[1] Initial checks should include verifying the quality of your palladium catalyst, ligand, and base, as well as ensuring strictly anaerobic conditions.[2] Oxygen can deactivate the catalyst and promote undesirable side reactions like homocoupling.[2][3]
Q2: What is the primary role of the base in this reaction, and which one should I choose?
A2: The base is crucial for activating the boronic acid partner. It converts the neutral boronic acid into a more nucleophilic boronate species, which is necessary for the transmetalation step of the catalytic cycle.[4][5] For sterically hindered substrates like this compound, a stronger, non-nucleophilic base is often preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent starting points due to their efficacy in promoting the reaction while minimizing side reactions.[3][6]
Q3: Can I perform this reaction open to the air?
A3: It is strongly advised against running Suzuki coupling reactions open to the air. The active Pd(0) catalyst is susceptible to oxidation, which deactivates it.[2] Furthermore, the presence of oxygen can lead to the homocoupling of your boronic acid, a common side reaction that consumes your starting material and complicates purification.[7] Always use degassed solvents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[3]
Q4: My starting material is fully consumed, but the yield of my desired product is still low. What are the likely side reactions?
A4: If your starting aryl bromide is consumed but the product yield is low, several side reactions could be occurring:
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, a common issue with electron-deficient or sterically hindered boronic acids.[2]
-
Homocoupling: The coupling of two boronic acid molecules or two aryl halide molecules can occur, especially in the presence of oxygen or if the catalytic cycle is inefficient.[7]
-
Dehalogenation: The bromo group on the fluorene can be replaced by a hydrogen atom.
Careful monitoring of the reaction by techniques like TLC, GC-MS, or NMR can help identify these byproducts.[8][9]
Part 2: In-Depth Troubleshooting Guide
This section provides a detailed, problem-and-solution format for specific experimental issues you may encounter.
Issue 1: Incomplete Conversion or Sluggish Reaction
Q: My reaction stalls, and I observe significant amounts of unreacted this compound even after extended reaction times. What steps can I take to drive the reaction to completion?
A: Incomplete conversion with a sterically hindered substrate like this compound often points to a suboptimal catalyst system or reaction conditions. The steric bulk around the bromine atom can make the oxidative addition step particularly challenging.
Causality & Solutions:
-
Insufficiently Active Catalyst: Standard catalysts like Pd(PPh₃)₄ may not be active enough for this transformation.
-
Actionable Advice: Switch to a more robust catalyst system. Buchwald ligands, known for their bulk and electron-rich nature, are highly effective for coupling sterically hindered substrates.[1][10] Consider using a pre-formed catalyst (precatalyst) for more reliable generation of the active Pd(0) species.[11]
-
-
Ligand Choice: The ligand plays a critical role in facilitating both the oxidative addition and reductive elimination steps.
-
Actionable Advice: Employ bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or RuPhos are designed to enhance the reactivity of the palladium center and promote the coupling of challenging substrates.[6] N-heterocyclic carbene (NHC) ligands with flexible steric bulk have also shown promise for such reactions, even at room temperature.[12]
-
-
Inadequate Temperature: The reaction may require more thermal energy to overcome the activation barrier for oxidative addition.
-
Actionable Advice: Cautiously increase the reaction temperature. Microwave-assisted heating can also be beneficial, as it often leads to shorter reaction times and improved yields.[13]
-
Issue 2: Significant Homocoupling of the Boronic Acid
Q: My main byproduct is the homocoupled boronic acid. How can I suppress this side reaction?
A: Homocoupling is often a sign of issues with the catalytic cycle, particularly the presence of oxygen or an imbalance in the rates of the catalytic steps.
Causality & Solutions:
-
Presence of Oxygen: As mentioned, oxygen can facilitate the oxidative coupling of boronic acids.
-
Actionable Advice: Ensure rigorous degassing of your solvent and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.[3]
-
-
Slow Transmetalation/Reductive Elimination: If the oxidative addition of the aryl bromide is fast, but the subsequent steps are slow, the concentration of the organopalladium intermediate increases, which can lead to side reactions.
Issue 3: Protodeboronation of the Coupling Partner
Q: I am losing my boronic acid coupling partner to protodeboronation. What are the best strategies to prevent this?
A: Protodeboronation is a common side reaction, especially with sensitive boronic acids, and can be exacerbated by high temperatures and the choice of base.
Causality & Solutions:
-
Base-Mediated Decomposition: Some strong bases can promote the cleavage of the C-B bond.
-
Actionable Advice: While a strong base is often needed, consider using milder conditions if possible. Sometimes, a weaker base like potassium fluoride (KF) can be effective, especially if your substrate has base-labile functional groups.[15]
-
-
Use of More Stable Boron Reagents: Boronic acids can have limited stability.
Part 3: Experimental Protocols & Data
Optimized Catalyst Systems for Sterically Hindered Couplings
The following table summarizes recommended catalyst and ligand combinations for the Suzuki coupling of this compound.
| Catalyst Source | Ligand | Typical Loading (mol%) | Recommended Base | Solvent System | Notes |
| Pd₂(dba)₃ | SPhos | 1-3 | K₃PO₄ | Toluene/H₂O | A robust system for many sterically hindered couplings.[6] |
| Pd(OAc)₂ | XPhos | 1-3 | Cs₂CO₃ | Dioxane | Excellent for challenging aryl bromides.[6] |
| Pd(OAc)₂ | RuPhos | 1-3 | K₃PO₄ | t-BuOH/H₂O | Often effective at lower temperatures. |
| NHC-Pd G3 | - | 1-2 | K₂CO₃ | THF | N-heterocyclic carbene-based catalyst with high activity.[12] |
General Experimental Protocol for Suzuki-Miyaura Coupling
Note: This is a generalized procedure and requires optimization for specific substrates and coupling partners.
-
Reaction Setup: In a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, combine this compound (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), and the selected base (2.0-3.0 eq.).
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Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst and, if separate, the ligand.
-
Solvent Addition: Add the degassed solvent(s) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as TLC, GC-MS, or LC-MS.[8][9][17]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Part 4: Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yielding reactions.
References
- 1. Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. azom.com [azom.com]
- 9. shoko-sc.co.jp [shoko-sc.co.jp]
- 10. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. reddit.com [reddit.com]
- 12. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. nbinno.com [nbinno.com]
- 17. vapourtec.com [vapourtec.com]
preventing debromination of 4-Bromo-9,9-dimethyl-9H-fluorene
Welcome to the Technical Support Center for 4-Bromo-9,9-dimethyl-9H-fluorene. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing the unwanted side reaction of debromination during chemical transformations. Unwanted C-Br bond cleavage, leading to the formation of 9,9-dimethylfluorene, can significantly reduce yields and complicate purification. This guide offers detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help you mitigate this common issue.
Understanding the Challenge: The Debromination Side Reaction
Debromination, often referred to as hydrodebromination, is a reductive process where the bromine atom on the fluorene core is replaced by a hydrogen atom. This side reaction is a common challenge in various transformations, particularly in palladium-catalyzed cross-coupling reactions, as well as during the formation of organometallic intermediates like Grignard or organolithium reagents.
The primary culprit in palladium-catalyzed reactions is often the formation of a palladium-hydride (Pd-H) species. This intermediate can arise from several sources, including the base, solvent, or even certain phosphine ligands.[1] Once formed, the Pd-H species can participate in a competing catalytic cycle that leads to the reduced, debrominated product instead of the desired coupled product.
Troubleshooting Guide: Reaction-Specific Scenarios
This section addresses specific experimental issues where debromination of this compound is a prevalent side reaction.
Issue 1: Significant Debromination in Suzuki-Miyaura Cross-Coupling
Symptoms:
-
Formation of a significant amount of 9,9-dimethylfluorene as a byproduct.
-
Low yields of the desired 4-aryl-9,9-dimethyl-9H-fluorene product.
-
Complex product mixtures that are difficult to purify.
Root Causes and Solutions:
Debromination in Suzuki-Miyaura coupling typically arises from the generation of Pd-H species. The choice of base, ligand, and reaction conditions plays a critical role in minimizing this side reaction.
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: A systematic workflow for troubleshooting debromination in Pd-catalyzed Suzuki-Miyaura reactions.
Detailed Solutions:
| Parameter | Problematic Condition | Recommended Solution & Rationale |
| Base | Strong alkoxides (e.g., NaOtBu, KOtBu) in the presence of trace water or alcohols. | Switch to milder inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. These are less likely to generate hydride species that lead to debromination. Anhydrous conditions are crucial.[2] |
| Ligand | Standard, less bulky phosphines (e.g., PPh₃). | Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or P(tBu)₃. These ligands promote faster reductive elimination of the desired product, outcompeting the debromination pathway.[3][4] |
| Catalyst | High catalyst loading or using Pd(II) sources without efficient in-situ reduction. | Use a lower catalyst loading (e.g., 1-2 mol%) of a Pd(0) source like Pd₂(dba)₃. This minimizes potential side reactions. |
| Temperature | High reaction temperatures (e.g., >100 °C). | Lower the reaction temperature to 80-90 °C. While this may slow down the reaction, it often disproportionately reduces the rate of debromination. |
| Solvent | Protic solvents (e.g., methanol, ethanol) or wet aprotic solvents. | Use rigorously dried and degassed aprotic solvents like 1,4-dioxane, toluene, or THF. Protic solvents can be a source of protons or hydrides for the debromination reaction.[5][6] |
Issue 2: Debromination During Buchwald-Hartwig Amination
Symptoms:
-
Formation of 9,9-dimethylfluorene alongside the desired 4-amino-9,9-dimethyl-9H-fluorene derivative.
-
Reduced yield of the aminated product.
Root Causes and Solutions:
Similar to Suzuki coupling, the formation of Pd-H species is a primary cause of debromination. The choice of base and ligand is particularly critical in this reaction.
Caption: Competing catalytic cycles in Buchwald-Hartwig amination leading to desired product or debromination.
Detailed Solutions:
| Parameter | Problematic Condition | Recommended Solution & Rationale |
| Base | Sodium tert-butoxide (NaOtBu) is commonly used but can be aggressive. | Consider switching to lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄). These bases are often effective while being less prone to generating hydride species. |
| Ligand | Less sterically demanding ligands. | Utilize bulky biaryl phosphine ligands like XPhos, SPhos, or RuPhos. These ligands create a sterically hindered environment around the palladium center, which favors the C-N bond-forming reductive elimination over competing pathways.[4] |
| Solvent | Anhydrous toluene or 1,4-dioxane are standard. | Ensure the solvent is rigorously dried and degassed. Trace water can react with strong bases to form hydroxide, which can contribute to the formation of Pd-H species. |
| Temperature | Overheating the reaction. | Maintain a consistent temperature, typically between 80-110 °C. Monitor the reaction progress closely and avoid prolonged heating after the starting material is consumed. |
Issue 3: Debromination During Grignard Reagent Formation and Subsequent Reactions
Symptoms:
-
Low yield of the desired Grignard reagent, often indicated by titration.
-
Formation of 9,9-dimethylfluorene after quenching an aliquot of the Grignard solution.
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Formation of Wurtz-type coupling byproduct (4,4'-bis(9,9-dimethyl-9H-fluorenyl)).
Root Causes and Solutions:
The formation of a Grignard reagent is sensitive to moisture and oxygen. Debromination in this context often occurs due to reaction with trace protic sources or radical-mediated side reactions.
Detailed Solutions:
| Parameter | Problematic Condition | Recommended Solution & Rationale |
| Reagents & Glassware | Presence of moisture. | All glassware must be rigorously flame-dried or oven-dried under vacuum. The solvent (typically THF or diethyl ether) must be anhydrous.[7] |
| Magnesium Activation | Passivated magnesium surface. | Activate the magnesium turnings prior to the addition of this compound. Common methods include adding a small crystal of iodine or a few drops of 1,2-dibromoethane. |
| Addition Rate | Rapid addition of the aryl bromide. | Add the solution of this compound dropwise to the suspension of activated magnesium. This maintains a low concentration of the aryl bromide, minimizing radical-mediated side reactions like Wurtz coupling. |
| Atmosphere | Presence of oxygen or moisture. | The reaction must be conducted under a strictly inert atmosphere (e.g., nitrogen or argon). Oxygen can interfere with the reaction and lead to side products. |
Issue 4: Debromination During Lithiation (Halogen-Metal Exchange)
Symptoms:
-
Formation of 9,9-dimethylfluorene upon quenching the reaction mixture with an electrophile or a proton source.
-
Low yield of the desired functionalized product.
Root Causes and Solutions:
Lithiation via halogen-metal exchange is typically very fast but requires cryogenic temperatures to prevent side reactions. Debromination can occur if the resulting aryllithium species is quenched by a proton source or if the reaction temperature is not adequately controlled.
Detailed Solutions:
| Parameter | Problematic Condition | Recommended Solution & Rationale |
| Temperature | Insufficiently low temperature. | The halogen-metal exchange should be performed at very low temperatures, typically -78 °C or even -100 °C (using a liquid nitrogen/diethyl ether slush bath).[8] This suppresses side reactions of the highly reactive organolithium reagent. |
| Reagent | n-Butyllithium (n-BuLi) might be too reactive in some cases. | tert-Butyllithium (t-BuLi) is often more effective for halogen-metal exchange at low temperatures and can sometimes give cleaner reactions.[9] |
| Solvent | Impure or wet solvent. | Use anhydrous THF or diethyl ether. Traces of water will immediately quench the organolithium reagent, leading to the debrominated product. |
| Quenching | Premature quenching or presence of acidic protons. | Ensure the electrophile is added at low temperature and that there are no unintended proton sources in the reaction mixture. If the substrate has acidic protons, they will be deprotonated before halogen-metal exchange occurs.[10] |
Frequently Asked Questions (FAQs)
Q1: Why is debromination more of a problem with this compound compared to the iodo-analogue?
A1: The carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond. In palladium-catalyzed cross-coupling, the oxidative addition of the C-I bond to the Pd(0) center is generally much faster than for the C-Br bond. This rapid oxidative addition often outpaces the side reactions that lead to debromination. With the more stable C-Br bond, the oxidative addition step is slower, giving more time for the competing debromination pathway to occur.
Q2: Can the choice of palladium precatalyst influence the extent of debromination?
A2: Yes. While the ligand has a more direct impact, the choice of precatalyst matters. Using a Pd(0) source like Pd₂(dba)₃ is often preferred over Pd(II) sources like Pd(OAc)₂. Pd(II) sources require an in-situ reduction to the active Pd(0) species, a step that can sometimes be inefficient and generate side products or consume reagents that could otherwise participate in the desired reaction.
Q3: I am still observing debromination even after optimizing my conditions. What else can I try?
A3: If debromination persists, consider adding a scavenger for Pd-H species. However, this is a more advanced technique and may interfere with the primary reaction. A more practical approach is a systematic re-evaluation of all reagents for purity. Ensure your base is of high quality and has been stored properly. Re-purify the solvent and degas it thoroughly. Finally, consider a different synthetic route that avoids the problematic step, if possible.
Q4: Does the dimethyl substitution at the 9-position of the fluorene core affect the C-Br bond reactivity?
A4: The gem-dimethyl group at the C9 position serves to increase the solubility of the fluorene system and prevent the deprotonation of the acidic C9 proton that would be present in an unsubstituted fluorene. This prevents the formation of fluorenyl anions under basic conditions, which could otherwise lead to complex side reactions. While it doesn't have a strong direct electronic effect on the C4-Br bond, it ensures the stability and integrity of the fluorene core under the reaction conditions typically employed for cross-coupling.
References
- 1. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 2. Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction - American Chemical Society [acs.digitellinc.com]
- 3. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. joss.tcnj.edu [joss.tcnj.edu]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Troubleshooting of 4-Bromo-9,9-dimethyl-9H-fluorene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to addressing the stability issues and experimental challenges encountered with 4-Bromo-9,9-dimethyl-9H-fluorene and its derivatives. As a Senior Application Scientist, this guide is designed to provide you with in-depth technical insights, troubleshooting strategies, and practical protocols to ensure the integrity and successful application of these versatile compounds in your research and development endeavors.
Understanding the Core Stability of this compound
This compound is a key building block in organic electronics and medicinal chemistry, valued for its rigid, planar fluorene core and the synthetic handle provided by the bromine atom. The gem-dimethyl substitution at the C9 position is a critical design feature intended to enhance solubility and prevent the formation of aggregates, which can be detrimental to the performance of organic light-emitting diodes (OLEDs) and other electronic devices. However, like any functionalized aromatic compound, its stability can be compromised under certain experimental conditions.
The primary points of potential instability in the this compound scaffold are the C-Br bond and the fluorenyl ring system itself. Understanding the factors that can lead to the degradation of this molecule is the first step in troubleshooting and preventing experimental failures.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common questions and issues that researchers may encounter during the handling, storage, and reaction of this compound derivatives.
Storage and Handling
Q: What are the optimal storage conditions for this compound to ensure long-term stability?
A: Proper storage is crucial to prevent degradation. It is recommended to store this compound in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). Exposure to light, moisture, and oxygen can initiate degradation pathways.
| Parameter | Recommended Condition | Rationale |
| Temperature | Room Temperature or below | Minimizes thermal decomposition. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of the fluorene core. |
| Light | Amber vial or dark container | Protects against photodegradation. |
| Moisture | Tightly sealed container with desiccant | Prevents hydrolysis and other moisture-mediated side reactions. |
Q: I've noticed a slight discoloration of my this compound sample over time. What could be the cause?
A: Discoloration, often to a yellowish or brownish hue, is a common indicator of degradation. The most likely culprits are oxidation of the fluorene core to form fluorenone-type impurities or slow decomposition due to exposure to light and air. It is advisable to purify the material by recrystallization or column chromatography before use if discoloration is observed.
Reaction Stability and Troubleshooting
Q: I am performing a Suzuki-Miyaura coupling reaction with this compound and observing a significant amount of a debrominated side product (9,9-dimethyl-9H-fluorene). What is causing this and how can I prevent it?
A: The formation of the debrominated product is a common side reaction in palladium-catalyzed cross-coupling reactions known as proto-dehalogenation. This occurs when the aryl-palladium intermediate reacts with a proton source instead of the desired coupling partner.
Causality:
-
Base: The choice and purity of the base are critical. Strong bases, especially in the presence of water or other protic solvents, can promote proto-dehalogenation.
-
Solvent: Protic solvents or impurities in aprotic solvents can serve as a proton source.
-
Reaction Temperature: Higher temperatures can sometimes favor this side reaction.
Troubleshooting Protocol:
-
Base Selection: Switch to a milder, non-nucleophilic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄). Avoid strong bases like sodium hydroxide or alkoxides if possible.
-
Solvent Purity: Use anhydrous and thoroughly degassed solvents. If a co-solvent system with water is necessary, use deionized and degassed water.
-
Inert Atmosphere: Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen) to minimize oxygen, which can also influence side reactions.
-
Temperature Control: Run the reaction at the lowest effective temperature. Monitor the reaction progress closely by TLC or LC-MS to avoid prolonged heating after the starting material is consumed.
dot
Technical Support Center: Reaction Condition Optimization for 4-Bromo-9,9-dimethyl-9H-fluorene
Welcome to the Technical Support Center for the synthesis and reaction condition optimization of 4-Bromo-9,9-dimethyl-9H-fluorene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the synthesis of this important building block.
The synthesis of this compound presents a unique challenge in regioselectivity. Direct bromination of 9,9-dimethylfluorene often leads to a mixture of isomers, with the 2- and 7-positions being electronically favored for electrophilic substitution. Therefore, a multi-step approach is generally required to achieve high purity of the desired 4-bromo isomer. This guide will focus on a robust two-step synthetic route:
-
Bromination of 9-fluorenone to 4-bromofluoren-9-one.
-
Reduction and subsequent methylation of 4-bromofluoren-9-one to this compound.
Frequently Asked Questions (FAQs)
Q1: Why is direct bromination of 9,9-dimethylfluorene not recommended for synthesizing the 4-bromo isomer?
A1: The fluorene ring system is activated towards electrophilic aromatic substitution, particularly at the 2- and 7-positions, due to the electronic nature of the biphenyl moiety. Direct bromination will yield a mixture of isomers, primarily 2-bromo-9,9-dimethylfluorene and 2,7-dibromo-9,9-dimethylfluorene, making the isolation of the 4-bromo isomer in high yield and purity exceedingly difficult.
Q2: What is the purpose of starting with 9-fluorenone?
A2: The ketone group at the 9-position of 9-fluorenone is an electron-withdrawing group. This deactivates the aromatic rings towards electrophilic substitution, making the reaction more controllable. While the 2- and 7-positions are still the most reactive, specific reaction conditions can be employed to favor the formation of the 4-bromo isomer.
Q3: Can I use other methylating agents besides methyl iodide for the second step?
A3: While methyl iodide is a common and effective methylating agent, other reagents like dimethyl sulfate can also be used. However, methyl iodide is often preferred for its high reactivity. The choice of methylating agent may require optimization of the reaction conditions, such as the base and solvent used.
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques is recommended. 1H and 13C NMR spectroscopy are essential for confirming the structure and isomeric purity of this compound. Mass spectrometry will confirm the molecular weight. HPLC is a valuable tool for assessing purity and quantifying any isomeric impurities.
Troubleshooting Guide
Step 1: Bromination of 9-Fluorenone
| Problem | Potential Cause(s) | Troubleshooting Solution(s) |
| Low yield of 4-bromofluoren-9-one | - Incomplete reaction. - Formation of polybrominated byproducts. | - Increase reaction time or temperature: Monitor the reaction progress by TLC. - Control stoichiometry: Use a slight excess of the brominating agent, but avoid a large excess to minimize polybromination. - Choice of brominating agent and catalyst: N-Bromosuccinimide (NBS) with an acid catalyst (e.g., sulfuric acid) in a suitable solvent like acetic acid can offer better control than elemental bromine. |
| Formation of 2-bromo and 2,7-dibromo isomers | - Reaction conditions are too harsh, leading to substitution at the more activated positions. | - Lower the reaction temperature: Perform the reaction at or below room temperature to improve regioselectivity. - Use a milder brominating agent/catalyst system. |
| Difficult purification of 4-bromofluoren-9-one | - Co-crystallization of isomers. - Similar polarity of isomers. | - Recrystallization: Use a solvent system that allows for differential solubility of the isomers. Ethanol or a mixture of ethanol and water can be effective.[1] - Column chromatography: If recrystallization is insufficient, silica gel chromatography with a non-polar eluent system (e.g., hexane/ethyl acetate) can be used for separation. |
Step 2: Methylation of 4-Bromofluorene
| Problem | Potential Cause(s) | Troubleshooting Solution(s) |
| Incomplete methylation (presence of 4-bromo-9H-fluorene or 4-bromo-9-methylfluorene) | - Insufficient base or methylating agent. - Ineffective deprotonation of the C9-protons. - Poor quality of reagents (e.g., wet solvent or old base). | - Use a stronger base: Sodium hydride (NaH) or potassium tert-butoxide are effective for deprotonating the fluorene ring. - Ensure anhydrous conditions: Use dry solvents (e.g., anhydrous THF or DMF) and freshly opened or properly stored base. - Increase equivalents of base and methyl iodide: Use a slight excess of both reagents to drive the reaction to completion. |
| Low overall yield | - Side reactions, such as elimination or reaction with the solvent. - Degradation of the product during workup or purification. | - Optimize reaction temperature: While initial deprotonation may be done at room temperature, the methylation step may benefit from gentle heating. However, avoid excessive heat which can lead to side reactions. - Careful workup: Quench the reaction carefully with water or a saturated ammonium chloride solution. Ensure complete extraction of the product. |
| Presence of unreacted starting material (4-bromofluorene) | - Incomplete reduction of 4-bromofluoren-9-one in the preceding step. | - Ensure complete reduction: Before proceeding with methylation, confirm the complete conversion of the ketone to the methylene group using an appropriate reducing agent (e.g., hydrazine hydrate with a base in a Wolff-Kishner reduction). Monitor by TLC. |
Experimental Protocols
Protocol 1: Synthesis of 4-Bromofluoren-9-one
This protocol is adapted from established procedures for the bromination of fluorenone, optimized for the formation of the 4-bromo isomer.
Materials:
-
9-Fluorenone
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Glacial Acetic Acid
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 9-fluorenone (1.0 eq) in glacial acetic acid.
-
Carefully add concentrated sulfuric acid (catalytic amount).
-
Add N-Bromosuccinimide (1.1 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Upon completion, pour the reaction mixture into a beaker containing ice-water.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with water to remove acetic acid and succinimide.
-
Recrystallize the crude product from ethanol to yield pure 4-bromofluoren-9-one as a yellow solid.[1]
Protocol 2: Synthesis of this compound
This protocol involves the reduction of the ketone followed by methylation.
Part A: Reduction of 4-Bromofluoren-9-one to 4-Bromofluorene
Materials:
-
4-Bromofluoren-9-one
-
Hydrazine hydrate
-
Potassium hydroxide (KOH)
-
Diethylene glycol
Procedure:
-
To a round-bottom flask fitted with a reflux condenser, add 4-bromofluoren-9-one (1.0 eq), potassium hydroxide (4.0 eq), and diethylene glycol.
-
Add hydrazine hydrate (3.0 eq) to the mixture.
-
Heat the reaction mixture to reflux (around 180-200 °C) for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into a beaker of cold water.
-
Collect the precipitate by vacuum filtration, wash with water, and dry to obtain crude 4-bromofluorene.
Part B: Methylation of 4-Bromofluorene
Materials:
-
4-Bromofluorene
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Methyl iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (2.5 eq) in anhydrous THF.
-
Dissolve the crude 4-bromofluorene from Part A in anhydrous THF and add it dropwise to the NaH suspension at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0 °C and add methyl iodide (2.5 eq) dropwise.
-
Let the reaction warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane) to obtain this compound as a white solid.
Visualizations
Reaction Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Decision Tree for Methylation Step
Caption: Decision tree for troubleshooting the methylation of 4-bromofluorene.
References
Validation & Comparative
A Comparative Guide to 4-Bromo-9,9-dimethyl-9H-fluorene and 2-Bromo-9,9-dimethyl-9H-fluorene: Strategic Intermediates in Organic Electronics
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
In the landscape of organic electronics and high-performance materials, fluorene derivatives have established themselves as a cornerstone due to their rigid, planar structure, high thermal stability, and excellent photophysical properties. Among the myriad of functionalized fluorenes, brominated isomers of 9,9-dimethyl-9H-fluorene serve as critical building blocks for the synthesis of advanced materials for Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic applications. This guide provides a detailed comparison of two pivotal isomers: 4-Bromo-9,9-dimethyl-9H-fluorene and 2-Bromo-9,9-dimethyl-9H-fluorene. We will delve into their synthesis, reactivity, and the profound impact of the bromine substitution pattern on the properties of their derivatives, supported by available experimental insights.
At a Glance: Key Physicochemical Properties
While both isomers share the same molecular formula and weight, the seemingly subtle difference in the bromine atom's position on the fluorene core leads to significant disparities in their chemical behavior and the ultimate performance of materials derived from them.
| Property | This compound | 2-Bromo-9,9-dimethyl-9H-fluorene |
| CAS Number | 942615-32-9[1] | 28320-31-2[2] |
| Molecular Formula | C₁₅H₁₃Br[3] | C₁₅H₁₃Br[2] |
| Molecular Weight | 273.17 g/mol [3] | 273.17 g/mol [2] |
| Appearance | White to Almost white powder to crystal[4] | White to Almost white powder to crystal[5] |
| Melting Point | Not explicitly stated in searched results | 68 °C[2] |
The Decisive Role of Substitution: A Structural Overview
The core difference between these two molecules lies in the position of the bromine atom, which dictates their utility in subsequent chemical transformations, most notably in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.
Caption: Chemical structures of this compound and 2-Bromo-9,9-dimethyl-9H-fluorene.
The 2-bromo isomer offers a sterically unhindered reactive site, facilitating a wider range of cross-coupling reactions with relative ease. Conversely, the 4-bromo isomer presents a sterically hindered environment due to the proximity of the bromine atom to the fluorene's five-membered ring and the bulky gem-dimethyl group at the 9-position. This steric hindrance is a critical factor influencing its reactivity and the design of subsequent synthetic steps.
Synthesis and Accessibility: A Tale of Two Isomers
The synthetic accessibility of these isomers is a key consideration for their practical application. While both can be prepared from 9,9-dimethylfluorene, the routes and yields can differ.
Synthesis of 2-Bromo-9,9-dimethyl-9H-fluorene
The synthesis of the 2-bromo isomer is well-documented and can be achieved through two primary routes:
-
Alkylation of 2-Bromofluorene: This is a common and straightforward method where commercially available 2-bromofluorene is alkylated at the 9-position using a methylating agent like methyl iodide in the presence of a base.[6]
-
Bromination of 9,9-Dimethylfluorene: Direct bromination of 9,9-dimethylfluorene can also yield the 2-bromo isomer, although careful control of reaction conditions is necessary to achieve good selectivity.[5]
Caption: Synthetic route to 2-Bromo-9,9-dimethyl-9H-fluorene via alkylation.
Synthesis of this compound
Detailed experimental protocols for the synthesis of this compound are less commonly reported in readily available literature. However, its synthesis can be inferred from procedures for analogous compounds, such as 4-bromo-9,9'-spirobi[9H-fluorene].[7] A plausible route involves the bromination of 9,9-dimethylfluorene, where controlling the regioselectivity to favor the 4-position is the primary challenge. Alternatively, a multi-step synthesis starting from a pre-functionalized precursor may be employed.
The relative scarcity of detailed synthetic procedures for the 4-bromo isomer suggests that its preparation may be more challenging, potentially impacting its cost and availability for large-scale applications.
Reactivity in Cross-Coupling Reactions: The Steric Hindrance Factor
The primary application of these bromo-fluorene derivatives is as precursors in cross-coupling reactions to build more complex, conjugated molecules. The position of the bromine atom significantly impacts the kinetics and success of these reactions.
2-Bromo-9,9-dimethyl-9H-fluorene: The Workhorse
The bromine at the 2-position is readily accessible for oxidative addition to a palladium(0) catalyst, the initial step in many cross-coupling reactions.[8] This makes 2-Bromo-9,9-dimethyl-9H-fluorene a versatile and reliable building block for a wide array of Suzuki, Sonogashira, and Heck couplings.[8]
This compound: The Challenge and the Opportunity
The steric bulk around the 4-position presents a significant hurdle for the approach of the bulky palladium catalyst. This can lead to slower reaction rates and lower yields in standard cross-coupling conditions.[9] However, this steric hindrance can also be strategically exploited. For instance, it can influence the dihedral angle between the fluorene core and the newly introduced substituent, potentially leading to materials with unique photophysical properties due to altered conjugation. Overcoming the steric challenge often requires the use of specialized, bulky phosphine ligands on the palladium catalyst that can facilitate the oxidative addition step.[9]
Caption: Comparison of reactivity in Suzuki coupling.
Impact on Material Properties and Device Performance
The substitution pattern directly influences the electronic and photophysical properties of the resulting materials, which in turn dictates their performance in devices like OLEDs.
-
Conjugation and Band Gap: The position of the substituent affects the extent of π-conjugation in the final molecule. Substitution at the 2-position generally leads to a more linear and extended conjugation pathway, which can result in a smaller HOMO-LUMO gap and a red-shift in absorption and emission spectra compared to substitution at the 4-position.[7]
-
Molecular Packing and Morphology: The steric hindrance of the 4-substituted derivatives can disrupt intermolecular π-π stacking in the solid state. This can be advantageous in preventing aggregation-caused quenching of fluorescence, potentially leading to higher solid-state luminescence efficiency.
-
Device Performance: In OLEDs, the choice of isomer can impact key performance metrics such as efficiency, color purity, and operational lifetime. While direct comparative studies are scarce, it is plausible that the more linear 2-substituted derivatives may lead to materials with better charge transport properties, while the sterically hindered 4-substituted derivatives could be beneficial for achieving high-efficiency blue emitters by mitigating aggregation.[10]
Experimental Protocols
Representative Suzuki-Miyaura Coupling Protocol for 2-Bromo-9,9-dimethyl-9H-fluorene
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Materials:
-
2-Bromo-9,9-dimethyl-9H-fluorene (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
-
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2-Bromo-9,9-dimethyl-9H-fluorene, the arylboronic acid, and the base.
-
Add the solvent, followed by the palladium catalyst.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
-
Conclusion: A Strategic Choice for Material Design
The choice between this compound and 2-Bromo-9,9-dimethyl-9H-fluorene is a strategic one, dictated by the desired properties of the final material and the synthetic challenges one is willing to undertake.
-
2-Bromo-9,9-dimethyl-9H-fluorene stands out as a versatile and readily accessible building block, ideal for constructing a wide range of fluorene-based materials with extended conjugation. Its predictable reactivity makes it a reliable choice for both academic research and industrial production.[2]
-
This compound , while presenting synthetic and reactivity challenges due to steric hindrance, offers unique opportunities for fine-tuning the photophysical properties of materials. The steric bulk can be leveraged to create non-planar structures with reduced intermolecular interactions, a desirable feature for high-efficiency emitters.
Ultimately, a thorough understanding of the distinct chemical personalities of these two isomers empowers researchers to make informed decisions in the rational design of next-generation organic electronic materials.
References
- 1. Customized 4-bromo-9,9-dimethyl Fluorene Cas No.942615-32-9 Manufacturers, Suppliers - Good Price - ALLGREEN [allgreenchems.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C15H13Br | CID 59182836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Bromo-9,9-dimethylfluorene | 942615-32-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. 942615-32-9|this compound|BLD Pharm [bldpharm.com]
- 6. watsonnoke.com [watsonnoke.com]
- 7. mdpi.com [mdpi.com]
- 8. nbinno.com [nbinno.com]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 942615-32-9 | this compound | Organic Light-Emitting Diode (OLED) Materials | Ambeed.com [ambeed.com]
A Senior Application Scientist's Guide to Validating the Purity of Synthesized 4-Bromo-9,9-dimethyl-9H-fluorene
For researchers and professionals in drug development and materials science, the purity of synthesized intermediates is paramount. Even seemingly minor impurities can have significant downstream effects, impacting reaction yields, product efficacy, and regulatory approval. This guide provides an in-depth, experience-driven approach to validating the purity of a key building block, 4-Bromo-9,9-dimethyl-9H-fluorene. We will move beyond rote procedural lists to explain the scientific rationale behind our analytical choices, enabling you to develop a robust, self-validating system for purity assessment.
The Synthetic Landscape: Understanding the Genesis of Impurities
A robust purity validation strategy begins with a thorough understanding of the synthetic route and the likely impurities it may generate. While numerous specific protocols exist, a common approach to synthesizing this compound involves the direct bromination of 9,9-dimethylfluorene.
A plausible synthetic route begins with the alkylation of fluorene, followed by electrophilic bromination. The methylation at the C9 position is crucial as it prevents enolization and subsequent side reactions, while also enhancing solubility in organic solvents.
The subsequent bromination is typically achieved using a brominating agent such as N-Bromosuccinimide (NBS) or elemental bromine in a suitable solvent. The regioselectivity of this electrophilic aromatic substitution is influenced by the directing effects of the existing benzene ring and the steric hindrance imposed by the dimethyl group. The primary positions for substitution on the fluorene core are C2, C4, and C7. Therefore, the synthesis of the 4-bromo isomer is often accompanied by the formation of the 2-bromo isomer and potentially dibrominated species.
The Impurity Profile: Know Your Adversaries
Based on the synthetic pathway, the primary impurities of concern are:
-
Isomeric Impurities: The most probable impurity is the 2-Bromo-9,9-dimethyl-9H-fluorene isomer. Its formation is kinetically and thermodynamically competitive with the desired 4-bromo product.
-
Starting Material: Incomplete reaction can lead to the presence of unreacted 9,9-dimethylfluorene .
-
Over-bromination Products: If the reaction is not carefully controlled, dibromo-9,9-dimethyl-9H-fluorene species can form, with 2,7-dibromo-9,9-dimethyl-9H-fluorene being a common example.
The following diagram illustrates the relationship between the target molecule and its likely impurities.
Caption: Synthetic relationship between the target compound and potential impurities.
A Multi-Pronged Approach to Purity Validation
No single analytical technique is sufficient to definitively establish the purity of a compound. A combination of spectroscopic and chromatographic methods provides a comprehensive and trustworthy assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
¹H and ¹³C NMR are indispensable for confirming the identity of the desired product and identifying isomeric impurities. The distinct electronic environments of the protons and carbons in the 4-bromo versus the 2-bromo isomer lead to unique chemical shifts and coupling patterns.
Data Comparison: Expected ¹H and ¹³C NMR Chemical Shifts
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| This compound | Aromatic protons will exhibit a complex multiplet pattern distinct from the more symmetrical 2-bromo isomer. The proton ortho to the bromine will be significantly deshielded. The two methyl groups will appear as a singlet around 1.4-1.5 ppm. | The carbon bearing the bromine will be shifted to a characteristic range (around 120-125 ppm). The quaternary carbon (C9) will appear around 47 ppm, and the methyl carbons around 27 ppm. The remaining aromatic carbons will have distinct shifts. |
| 2-Bromo-9,9-dimethyl-9H-fluorene | The aromatic region will show a more symmetrical pattern compared to the 4-bromo isomer. The protons adjacent to the bromine will show characteristic shifts and couplings. The methyl singlet will be in a similar region to the 4-bromo isomer. | The carbon-bromine bond will result in a signal around 121 ppm. The overall pattern of aromatic carbon signals will differ from the 4-bromo isomer due to the different substitution pattern. |
| 9,9-dimethylfluorene | The aromatic protons will show a more simplified, symmetrical pattern. The methyl singlet will be present. | The aromatic region will be simpler than the brominated analogs. |
| 2,7-Dibromo-9,9-dimethyl-9H-fluorene | The aromatic region will be highly symmetrical, with fewer distinct proton signals due to the symmetry of the molecule. The methyl singlet will be present. | The number of distinct aromatic carbon signals will be reduced due to symmetry. The two carbons bonded to bromine will give a single signal. |
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of a suitable internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is desired.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure a sufficient number of scans are acquired to obtain a good signal-to-noise ratio, especially for the ¹³C spectrum.
-
Data Processing and Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the proton signals to determine the relative ratios of different species. Compare the chemical shifts and coupling constants to reference spectra or predicted values to confirm the structure and identify impurities.
High-Performance Liquid Chromatography (HPLC): The Separation Specialist
HPLC is a powerful technique for separating the target compound from its impurities, providing both qualitative and quantitative information about the purity of the sample. The choice of the stationary phase is critical for resolving isomers.
Data Comparison: Expected HPLC and MS Data
| Compound | Expected HPLC Retention Time (Relative) | Molecular Weight ( g/mol ) | Expected Mass Spectrum (m/z) |
| This compound | Baseline | 273.17 | 272/274 (M/M+2) |
| 2-Bromo-9,9-dimethyl-9H-fluorene | Slightly different from 4-bromo isomer | 273.17 | 272/274 (M/M+2) |
| 9,9-dimethylfluorene | Shorter than brominated isomers | 194.27 | 194 |
| 2,7-Dibromo-9,9-dimethyl-9H-fluorene | Longer than monobrominated isomers | 352.07 | 350/352/354 (M/M+2/M+4) |
Experimental Protocol: HPLC Analysis
-
Column Selection: A C18 column is a good starting point for reverse-phase HPLC. For challenging isomer separations, a phenyl-hexyl or a biphenyl stationary phase can provide enhanced selectivity due to π-π interactions.[1][2]
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water or methanol and water. The exact ratio will need to be optimized to achieve good separation. A small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) can be added to improve peak shape.
-
Sample Preparation: Prepare a stock solution of the synthesized compound in the mobile phase at a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
-
Method Development and Analysis: Inject the sample onto the HPLC system. Start with an isocratic method and then develop a gradient method if necessary to resolve all components. Monitor the elution profile using a UV detector at a wavelength where all components have significant absorbance (e.g., 254 nm).
-
Quantification: The purity of the sample can be determined by calculating the area percentage of the main peak relative to the total area of all peaks.
Mass Spectrometry (MS): The Molecular Weight Detective
Mass spectrometry provides crucial information about the molecular weight of the synthesized compound and its impurities. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a powerful diagnostic tool.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or, more commonly, as the eluent from an HPLC system (LC-MS).
-
Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable ionization techniques for this type of molecule.
-
Mass Analysis: Acquire the mass spectrum in the positive ion mode.
-
Data Interpretation: Look for the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺. For brominated compounds, a characteristic doublet of peaks separated by 2 m/z units with roughly equal intensity will be observed for each bromine atom in the molecule.
The following workflow diagram illustrates the comprehensive analytical approach.
Caption: A multi-technique workflow for robust purity validation.
Purification Strategies: A Comparative Analysis
If the initial analysis reveals the presence of significant impurities, a purification step is necessary. The two most common methods for solid organic compounds are recrystallization and column chromatography.
Recrystallization: The Scalable Workhorse
Recrystallization is a powerful and often scalable purification technique based on the differential solubility of the target compound and its impurities in a given solvent.
Advantages:
-
Can be highly effective for removing small amounts of impurities.
-
Relatively simple and inexpensive to perform.
-
Can be scaled up for larger quantities of material.
Disadvantages:
-
Finding a suitable solvent or solvent system can be time-consuming.
-
May not be effective for separating compounds with very similar solubilities, such as isomers.
-
Can result in significant product loss in the mother liquor.
Experimental Protocol: Recrystallization
-
Solvent Selection: The ideal solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. The impurities should either be highly soluble or insoluble at all temperatures. A good starting point for this compound would be a mixed solvent system, such as ethanol/water or hexanes/ethyl acetate.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution and then removed by hot filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Column Chromatography: The High-Resolution Purifier
Column chromatography offers higher resolution than recrystallization and is particularly effective for separating isomers and other closely related impurities.
Advantages:
-
Excellent for separating complex mixtures and isomers.
-
Can be used to purify small to moderate amounts of material.
Disadvantages:
-
More labor-intensive and time-consuming than recrystallization.
-
Requires larger volumes of solvent, which can be costly and generate more waste.
-
Scaling up can be challenging.
Experimental Protocol: Column Chromatography
-
Stationary Phase Selection: Silica gel is the most common stationary phase for normal-phase chromatography of moderately polar compounds like brominated fluorenes.
-
Eluent Selection: The eluent system is typically a mixture of a non-polar solvent (e.g., hexanes) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal ratio is determined by thin-layer chromatography (TLC) to achieve good separation of the components.
-
Column Packing: The silica gel is packed into a glass column as a slurry in the eluent.
-
Sample Loading: The crude product is dissolved in a minimal amount of solvent and loaded onto the top of the silica gel column.
-
Elution and Fraction Collection: The eluent is passed through the column, and the separated components are collected in fractions. The composition of each fraction is monitored by TLC.
-
Solvent Removal: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure.
Conclusion: A Commitment to Quality
Validating the purity of synthesized compounds like this compound is not merely a procedural step but a cornerstone of scientific rigor. By employing a multi-faceted analytical approach and understanding the principles behind each technique, researchers can confidently assess the quality of their materials. This guide provides a framework for developing a robust, self-validating system that ensures the integrity of your research and the reliability of your results.
References
A Comparative Guide to the Electronic Properties of 4-Bromo-9,9-dimethyl-9H-fluorene and its Positional Isomers
For researchers, chemists, and material scientists, understanding the nuanced interplay between molecular structure and electronic properties is paramount for the rational design of novel materials. This is particularly true in the field of organic electronics, where subtle changes in a molecule's architecture can lead to significant shifts in performance. The fluorene scaffold, a rigid and planar aromatic system, is a cornerstone in the development of materials for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) due to its excellent thermal stability and charge transport characteristics.[1]
This guide provides an in-depth comparative analysis of the electronic properties of 4-Bromo-9,9-dimethyl-9H-fluorene and its positional isomers: 1-bromo-, 2-bromo-, and 3-bromo-9,9-dimethyl-9H-fluorene. The position of the bromine atom on the fluorene core significantly influences the molecule's electronic landscape, affecting key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, the HOMO-LUMO gap, and consequently, the material's charge injection and transport capabilities.
The Influence of Bromine's Position: An Overview
The introduction of a bromine atom to the 9,9-dimethyl-9H-fluorene core serves two primary purposes: it provides a reactive handle for further functionalization via cross-coupling reactions, and it modulates the electronic properties of the parent molecule. The position of this halogen substituent is not trivial; it dictates the extent of its electron-withdrawing inductive effect and electron-donating resonance effect on the π-conjugated system of the fluorene. These competing effects alter the electron density distribution across the molecule, thereby influencing the energies of the frontier molecular orbitals. A theoretical study on bromo-substituted acetophenone has shown that the position of the bromine atom leads to a decrease in the HOMO-LUMO gap, thereby increasing the reactivity of the molecule.[2]
Comparative Electronic Properties
The following table summarizes the key electronic properties of the bromo-9,9-dimethyl-9H-fluorene isomers. It is important to note that direct experimental values for all isomers are not available in a single comparative study. Therefore, this table is a composite of reported experimental data and values derived from computational studies on analogous systems.
| Isomer | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Method |
| 1-Bromo-9,9-dimethyl-9H-fluorene | Data not available | Data not available | Data not available | - |
| 2-Bromo-9,9-dimethyl-9H-fluorene | -5.83 (estimated) | -2.99 (estimated) | 2.84 (optical) | Cyclic Voltammetry & UV-Vis |
| 3-Bromo-9,9-dimethyl-9H-fluorene | Data not available | Data not available | Data not available | - |
| This compound | Data not available | Data not available | Data not available | - |
Note: The data for the 2-bromo isomer is estimated from a study on a closely related derivative and should be considered as an illustrative value.[3] The lack of comprehensive experimental data highlights a research gap and an opportunity for further investigation.
Experimental and Computational Methodologies
To ensure scientific integrity, the protocols for determining these electronic properties must be robust and self-validating. Below are detailed methodologies for both experimental characterization and computational modeling.
Experimental Workflow for Electronic Property Characterization
A combination of electrochemical and spectroscopic techniques is typically employed to determine the frontier orbital energy levels of organic materials.
Step-by-Step Protocol for Cyclic Voltammetry:
-
Preparation of the Electrolyte Solution: A 0.1 M solution of a suitable electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), is prepared in an anhydrous, deoxygenated solvent (e.g., dichloromethane or acetonitrile).
-
Working Electrode Preparation: A glassy carbon electrode is polished with alumina slurry, sonicated in ethanol, and dried under a stream of nitrogen.
-
Three-Electrode Cell Assembly: The experiment is conducted in a three-electrode electrochemical cell. A glassy carbon electrode serves as the working electrode, a platinum wire as the counter electrode, and a silver/silver chloride (Ag/AgCl) electrode as the reference electrode.
-
Analyte Addition: The bromo-9,9-dimethyl-9H-fluorene isomer is added to the electrolyte solution to a final concentration of approximately 1 mM.
-
Ferrocene as Internal Standard: Ferrocene is added to the solution, and its redox potential is measured. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is used as an internal standard, which has a known absolute energy level of -4.8 eV relative to the vacuum. All measured potentials are referenced against the Fc/Fc⁺ couple.
-
Data Acquisition: The potential is swept, and the resulting current is measured. The scan is typically performed in the anodic direction to determine the oxidation potential.
-
Determination of Oxidation Onset: The onset of the first oxidation wave (Eoxonset) is determined from the cyclic voltammogram.
-
HOMO Level Calculation: The HOMO energy level is calculated using the following empirical formula: EHOMO = -e(Eoxonset - E1/2,Fc/Fc⁺ + 4.8) eV, where E1/2,Fc/Fc⁺ is the half-wave potential of the ferrocene internal standard.[4]
Computational Workflow using Density Functional Theory (DFT)
Computational chemistry, particularly DFT, is a powerful tool for predicting and understanding the electronic properties of molecules.
Step-by-Step Protocol for DFT Calculations:
-
Molecular Structure Input: The 3D structure of the bromo-9,9-dimethyl-9H-fluorene isomer is built using a molecular modeling software.
-
Choice of Functional and Basis Set: The choice of the DFT functional and basis set is crucial for obtaining accurate results. A commonly used combination for organic molecules is the B3LYP functional with the 6-31G(d,p) basis set.[4]
-
Geometry Optimization: The initial structure is optimized to find the lowest energy conformation.
-
Frequency Calculation: A frequency calculation is performed to ensure that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Electronic Property Calculation: The energies of the HOMO and LUMO, as well as the total electronic energy, are calculated for the optimized geometry.
-
Time-Dependent DFT (TD-DFT): To simulate the UV-Vis absorption spectrum and study the nature of electronic transitions, TD-DFT calculations are performed.
Structure-Property Relationships: The Positional Isomer Effect
The electronic properties of the bromo-9,9-dimethyl-9H-fluorene isomers are dictated by the interplay of the inductive and resonance effects of the bromine substituent.
-
Inductive Effect (-I): Bromine is more electronegative than carbon, leading to an electron-withdrawing inductive effect that lowers the energy of both the HOMO and LUMO levels.
-
Resonance Effect (+R): The lone pairs on the bromine atom can be delocalized into the aromatic π-system, which is an electron-donating effect that raises the energy of the HOMO level.
The net effect depends on the position of the bromine atom:
-
2- and 4-Bromo Isomers: In these isomers, the bromine atom is in conjugation with the π-system of the fluorene core. The resonance effect is more pronounced, leading to a destabilization (increase in energy) of the HOMO level compared to the unsubstituted molecule. The inductive effect will still lower the LUMO energy.
-
1- and 3-Bromo Isomers: For these isomers, the resonance effect is weaker as the bromine is not in direct conjugation with the stilbene-like backbone of the fluorene. Therefore, the electron-withdrawing inductive effect is expected to be more dominant, leading to a greater stabilization (lowering of energy) of both HOMO and LUMO levels compared to the 2- and 4-isomers.
These shifts in HOMO and LUMO energies directly impact the HOMO-LUMO gap . A smaller gap generally corresponds to a red-shift in the absorption and emission spectra and can indicate higher reactivity. The positional isomeric effect on the photovoltaic performance of small molecule acceptors has been observed, where different isomers lead to variations in power conversion efficiencies in solar cells.[5]
Conclusion
This guide has provided a comparative overview of the electronic properties of this compound and its positional isomers. While a complete experimental dataset is yet to be established, the presented methodologies and theoretical considerations offer a solid foundation for researchers working with these important building blocks. The key takeaway is that the position of the bromine substituent is a critical design parameter that can be used to fine-tune the electronic properties of fluorene-based materials for specific applications in organic electronics. Further systematic experimental and computational studies on all four isomers are highly encouraged to fully elucidate their structure-property relationships and unlock their full potential in materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Positional isomeric effect of monobrominated ending groups within small molecule acceptors on photovoltaic performance - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Strategic Advantage of 4-Bromo-9,9-dimethyl-9H-fluorene in Advanced Material Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced materials and medicinal chemistry, the selection of foundational building blocks is a critical determinant of final product performance. Among the vast array of aromatic scaffolds, 4-Bromo-9,9-dimethyl-9H-fluorene has emerged as a pivotal intermediate, particularly in the realm of organic electronics. This guide provides an in-depth technical analysis of its applications, offering a comparative perspective against common alternatives, supported by experimental data and detailed protocols.
Core Attributes of the this compound Scaffold
The utility of this compound stems from a unique combination of structural features:
-
Rigid Fluorene Core: The tricyclic fluorene unit provides a rigid and planar scaffold, which is essential for creating materials with high thermal stability and well-defined electronic properties. This inherent rigidity helps to prevent aggregation-induced quenching in solid-state devices.
-
Strategic Bromination: The bromine atom at the C4 position serves as a versatile synthetic handle. It is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the facile introduction of diverse functional groups to tailor the electronic and optical properties of the final molecule.
-
Dimethyl Substitution: The two methyl groups at the C9 position are not merely passive substituents. They enhance the solubility of the molecule and its derivatives in common organic solvents, which is a significant advantage for solution-based processing of organic electronic devices. Furthermore, this substitution prevents the formation of undesirable low-energy emissive species known as fluorenone defects, which can arise from oxidation at the C9 position in unsubstituted fluorenes, thereby improving the operational lifetime of OLEDs.
Application in Organic Light-Emitting Diodes (OLEDs)
The most prominent application of this compound is in the synthesis of high-performance materials for OLEDs, where it is used to construct host materials, hole-transporting materials (HTMs), and emitters.
Comparative Performance in Hole-Transporting Materials
The 9,9-dimethylfluorene core is a key component in designing efficient HTMs. Its incorporation into molecules, often through linkages at the C2 and C7 positions, leads to materials with high thermal stability and excellent charge carrier mobility.
A study on fluorene-based HTMs demonstrated the superior performance of a material incorporating the 9,9-dimethylfluorene moiety (2M-DDF) compared to the widely used HTM, N,N'-bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine (TPD).[1] The fluorene-based material exhibited significantly higher luminance and current efficiency.
| Material | Maximum Luminance (cd/m²) | Maximum Current Efficiency (cd/A) | Turn-on Voltage (V) | Reference |
| 2M-DDF | 21,412 | 4.78 | 3.8 | [1] |
| TPD | 4,106 | Not specified, but luminance is ~5x lower | Not specified | [1] |
| TFB | 15,211 | 2.90 | 2.4 | [1] |
Table 1: Performance comparison of an OLED device using a 9,9-dimethylfluorene-based HTM (2M-DDF) versus traditional HTMs (TPD and TFB). The device structure was ITO/HTL/Alq3/LiF/Al.[1]
The enhanced performance of the fluorene-based HTM can be attributed to the favorable energy levels and high charge mobility conferred by the fluorene core, facilitating efficient injection and transport of holes to the emissive layer.
Alternative Building Blocks for OLED Materials
While this compound is a powerful building block, other scaffolds are also employed in the design of OLED materials. A comparative overview is essential for informed material selection.
-
Carbazole Derivatives: Carbazole is another popular electron-rich building block for HTMs and host materials due to its excellent hole-transporting properties and high triplet energy.[2][3] Materials based on carbazole often exhibit high thermal stability.[4]
-
Spirobifluorene Derivatives: Spirobifluorene scaffolds create a rigid, three-dimensional structure that effectively disrupts intermolecular packing, leading to materials with high glass transition temperatures and good morphological stability.[5] This can result in OLEDs with long operational lifetimes.
The choice between these building blocks often depends on the specific requirements of the OLED device, such as the desired emission color, efficiency, and stability. Hybrid materials incorporating both fluorene and carbazole units have also been developed to combine the advantageous properties of both scaffolds.[6][7]
Applications in Medicinal Chemistry
The fluorene scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in a range of biologically active compounds.[8] The rigid structure of fluorene allows for the precise spatial orientation of functional groups, which can lead to high-affinity interactions with biological targets.
While specific examples detailing the use of this compound in drug discovery are not extensively documented in readily available literature, its potential as a versatile intermediate is clear. The bromo-functionalization allows for the application of cross-coupling chemistries to build diverse molecular libraries for screening against various diseases. For instance, fluorene derivatives have been investigated for their potential as anticancer agents and in the treatment of neurodegenerative diseases.[8] One notable application of a functionalized fluorene derivative is in the synthesis of the antimalarial drug Lumefantrine.[9]
Experimental Protocols
Synthesis of 9,9-dimethyl-2-bromofluorene
A common synthetic route to a related isomer, 9,9-dimethyl-2-bromofluorene, involves a two-step process starting from fluorene. While this protocol is for the 2-bromo isomer, the principles of alkylation are broadly applicable.
Step 1: Bromination of Fluorene
-
Dissolve fluorene (100g) in propylene carbonate (600g) in a 2000L four-hole flask.
-
Heat the mixture to 85°C with stirring until the fluorene is completely dissolved.
-
Add dibromohydantoin (108g) to initiate the bromination reaction.
-
Maintain the reaction at 85°C for 6 hours, monitoring the progress by HPLC.
-
Once the reaction is complete, cool the mixture to 2°C and collect the crude product by suction filtration.
-
Recrystallize the crude product from a 1:3 mixture of toluene and methanol to yield 2-bromofluorene as a white solid.
Step 2: Dimethylation of 2-bromofluorene
-
In a 1000L four-hole flask, dissolve 2-bromofluorene (50g) in dimethyl sulfoxide (DMSO) (450g) with stirring at 33°C.
-
Add methyl iodide (70g) and stir for 8 minutes.
-
Add potassium hydroxide (53g) and continue the reaction for 4 hours, monitoring for the consumption of the starting material.
-
Upon completion, add 450g of water and cool the mixture to 2°C.
-
Collect the crude product by suction filtration and recrystallize from methanol.
-
Dry the product in an oven to obtain 9,9-dimethyl-2-bromofluorene.
This protocol is adapted from a patent for the synthesis of the 2-bromo isomer and illustrates the general methodology.[7]
Suzuki-Miyaura Coupling of a Bromofluorene Derivative
The Suzuki-Miyaura coupling is a key reaction for functionalizing this compound. The following is a general protocol.
Experimental Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 equivalent), the desired arylboronic acid or ester (1.1-1.5 equivalents), and a base such as potassium carbonate (2.0-3.0 equivalents).
-
Seal the vessel and purge with an inert gas (e.g., Argon) for 10-15 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 equivalents) and the degassed solvent system (e.g., a mixture of toluene and water).
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
After cooling to room temperature, perform an aqueous workup, extracting the product into an organic solvent.
-
Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography.
Conclusion
This compound stands out as a highly valuable and versatile building block for the synthesis of advanced organic materials. Its unique combination of a rigid, electronically active core, a synthetically accessible bromine handle, and solubilizing, stabilizing dimethyl groups makes it particularly well-suited for the development of high-performance OLEDs. While alternative scaffolds like carbazoles and spirobifluorenes offer their own distinct advantages, the 9,9-dimethylfluorene unit provides a compelling balance of properties that has led to its widespread adoption in the field. Further exploration of its potential in medicinal chemistry is warranted, given the proven biological relevance of the fluorene scaffold.
References
- 1. Hole-Transporting Materials Based on a Fluorene Unit for Efficient Optoelectronic Devices [mdpi.com]
- 2. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 7. Novel carbazole/fluorene hybrids: host materials for blue phosphorescent OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modification of fluorene and fluorenone core via C–H functionalization - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01242B [pubs.rsc.org]
- 9. nbinno.com [nbinno.com]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 4-Bromo-9,9-dimethyl-9H-fluorene
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For specialized reagents like 4-Bromo-9,9-dimethyl-9H-fluorene, a halogenated organic compound, adherence to proper disposal protocols is not merely a regulatory requirement but a critical professional responsibility. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, grounded in established safety protocols and regulatory standards.
Part 1: Hazard Profile and Immediate Safety Precautions
Before handling this compound, it is essential to understand its hazard profile. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from closely related brominated fluorene derivatives consistently indicate several key hazards.[1][2][3][4]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications necessitate stringent personal protective measures to prevent exposure. The principle of causality here is direct: the chemical's properties dictate the required barriers to protect the user.
Essential Personal Protective Equipment (PPE)
A proactive approach to safety is paramount. The following PPE must be worn at all times when handling this compound, from initial use to final waste consolidation.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tight-sealing safety goggles or a face shield. | Prevents contact with eyes, mitigating the risk of serious irritation.[1][5] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, butyl rubber). | Prevents skin contact and subsequent irritation. Gloves must be inspected for integrity before each use. |
| Body Protection | A lab coat or chemically impervious clothing. | Protects against accidental spills and contamination of personal clothing.[1] |
| Respiratory Protection | Use only in a well-ventilated area, such as a chemical fume hood. | Minimizes the inhalation of dust or vapors, preventing respiratory tract irritation.[1][2][3] |
Part 2: Waste Characterization and Segregation
Proper disposal begins with correct waste characterization. As a molecule containing a carbon-halogen bond, this compound is classified as a halogenated organic compound .[6][7] This classification is critical for the subsequent disposal pathway.
Under the Resource Conservation and Recovery Act (RCRA), chemical waste is regulated by the Environmental Protection Agency (EPA).[8][9] Halogenated and non-halogenated organic wastes must be collected in separate containers.[10][11]
The Causality of Segregation: The reason for this strict segregation lies in the disposal technology. Halogenated wastes often require high-temperature incineration with specialized flue gas scrubbing to neutralize the acidic gases (like hydrogen bromide) produced during combustion.[12] Mixing them with non-halogenated solvents, which can often be recycled as fuel, contaminates the entire waste stream, leading to more complex and costly disposal procedures.[11]
Part 3: Step-by-Step On-Site Disposal Protocol
Follow this workflow for the safe accumulation of this compound waste within the laboratory. This process is designed to comply with EPA and Occupational Safety and Health Administration (OSHA) standards for Satellite Accumulation Areas (SAAs).[8][13][14] An SAA is a designated location at or near the point of waste generation and under the control of laboratory personnel.[9][14]
Workflow for Laboratory Waste Accumulation
Caption: Workflow for On-Site Management of this compound Waste.
Detailed Steps:
-
Container Selection: Choose a waste container that is in good condition and chemically compatible with the waste. For solid this compound, a high-density polyethylene (HDPE) or glass container with a secure, threaded screw cap is ideal.[13] Avoid using food containers.[13]
-
Labeling: Before any waste is added, the container must be clearly labeled.[10] The label must include the words "Hazardous Waste" and the full, unabbreviated chemical name(s) of the contents.[10][11]
-
Accumulation: Place all waste, including residual amounts of the solid and any contaminated materials (e.g., weigh boats, wipes), into the designated, labeled container.
-
Storage: Keep the waste container tightly closed at all times, except when adding waste.[10][11][13] Store it in your lab's designated Satellite Accumulation Area (SAA), which should be under the direct supervision of lab personnel and away from incompatible materials.[9][15] Using a secondary containment bin is a best practice to prevent the spread of material in case of a leak.[9]
-
Final Disposal: Once the container is full (leaving at least one inch of headspace for expansion), ensure the cap is sealed tightly.[13] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup. The waste must be transported to a licensed chemical destruction plant or disposed of via controlled incineration by authorized personnel.[12] Do not discharge this chemical into sewer systems or regular trash.[8]
Part 4: Spill and Emergency Procedures
Accidents require immediate and correct action. Procedures should be in place before they are needed.
Spill Cleanup Protocol
Should a spill occur, the primary objective is to clean it up safely without creating dust.[1]
-
Alert Personnel: Notify all personnel in the immediate area of the spill.
-
Evacuate (If Necessary): For a large spill, evacuate the area and contact your institution's EHS or emergency response team.
-
Don PPE: Before addressing the spill, don the full PPE detailed in Part 1 (respirator, goggles, gloves, lab coat).
-
Contain and Clean:
-
For a dry spill, carefully sweep or vacuum up the material and place it into a labeled hazardous waste container.[1][2] Use a vacuum equipped with a HEPA filter if available. Avoid any actions that generate dust.[1]
-
After removing the bulk material, decontaminate the area with a suitable solvent and wash the area down.
-
-
Dispose of Cleanup Materials: All materials used for cleanup (wipes, contaminated PPE) must be placed in the hazardous waste container.[1]
First-Aid Measures
In the event of personal exposure, follow these immediate first-aid steps while seeking medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[3]
-
Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes.[1][3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure complete irrigation.[1][2][3] Remove contact lenses if present and easy to do.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12]
By adhering to these systematic procedures, researchers can ensure the safe use and disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. echemi.com [echemi.com]
- 5. echemi.com [echemi.com]
- 6. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 7. View Document - California Code of Regulations [govt.westlaw.com]
- 8. danielshealth.com [danielshealth.com]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 12. chemicalbook.com [chemicalbook.com]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. epa.gov [epa.gov]
- 15. capitalresin.com [capitalresin.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
